PD 114595
Description
Properties
CAS No. |
94636-28-9 |
|---|---|
Molecular Formula |
C23H31N5O2S |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
14-[2-(diethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol |
InChI |
InChI=1S/C23H31N5O2S/c1-3-27(4-2)12-13-28-19-7-6-18(25-10-9-24-11-14-29)23-21(19)22(26-28)17-15-16(30)5-8-20(17)31-23/h5-8,15,24-25,29-30H,3-4,9-14H2,1-2H3 |
InChI Key |
DOMGIMOQNJMAQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=C3C(=C(C=C2)NCCNCCO)SC4=C(C3=N1)C=C(C=C4)O |
Appearance |
Solid powder |
Other CAS No. |
94636-28-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PD-114595; PD114595; PD 114595 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of PD 114595
For Immediate Release
ANN ARBOR, MI – In a significant advancement for oncology research, the detailed mechanism of action of PD 114595, a potent benzothiopyranoindazole-based anticancer agent, has been elucidated. This technical guide provides an in-depth analysis of its core functions, experimental validation, and the intricate signaling pathways it disrupts, offering a valuable resource for researchers, scientists, and drug development professionals.
This compound, alongside its structural analogs CI-958 and PD 121373, represents a novel class of chemotherapeutic compounds designed as chromophore-modified anthracenedione derivatives. A key design feature of this class is the removal of the quinone moiety, which is implicated in the cardiotoxicity of clinically used anthracyclines. The primary mechanism of action of this compound is the direct interaction with and intercalation into cellular DNA.
Core Mechanism: DNA Intercalation and Its Consequences
The foundational activity of this compound is its ability to insert itself between the base pairs of the DNA double helix. This intercalation event has been quantified, with the benzothiopyranoindazole class of compounds exhibiting a high binding affinity to DNA.
| Parameter | Value | Reference |
| Intrinsic Association Constant (K) | 3 - 4 x 10⁵ M⁻¹ | [1] |
| DNA Unwinding Angle | ~18° | [1] |
Table 1: Quantitative DNA Binding Parameters for Benzothiopyranoindazoles.
This physical disruption of the DNA structure triggers a cascade of cellular events, ultimately leading to cytotoxicity in cancer cells. The primary consequences of this compound-mediated DNA intercalation are:
-
Inhibition of Nucleic Acid Synthesis: The presence of this compound within the DNA helix obstructs the progression of DNA and RNA polymerases, leading to a potent and dose-dependent inhibition of both DNA and RNA synthesis.[1]
-
Induction of DNA Strand Breaks: The distortion of the DNA helix by this compound results in the formation of both single- and double-strand breaks. These lesions are generated in a time- and concentration-dependent manner in L1210 leukemia cells.[1]
-
Impaired DNA Repair: Critically, the DNA damage induced by this compound is not efficiently repaired by cellular mechanisms. Studies have shown that the repair of these lesions is either very slow or does not occur at all within a two-hour timeframe following drug removal.[1]
Putative Secondary Mechanism: Topoisomerase II Inhibition
While direct DNA intercalation is the primary established mechanism, the structural similarity of benzothiopyranoindazoles to other DNA intercalators like anthrapyrazoles, which are known topoisomerase II inhibitors, strongly suggests a secondary mechanism of action. Topoisomerase II enzymes are crucial for resolving DNA topological problems during replication and transcription. Intercalators can trap the topoisomerase II-DNA cleavage complex, leading to permanent DNA double-strand breaks and triggering apoptosis. This mode of action would classify this compound as a potential topoisomerase II poison . Further experimental validation is required to definitively confirm and quantify the topoisomerase II inhibitory activity of this compound.
Signaling Pathways and Cellular Fate
The culmination of DNA intercalation, inhibition of nucleic acid synthesis, and the generation of irreparable DNA strand breaks activates cellular stress response pathways, ultimately leading to programmed cell death (apoptosis).
Experimental Protocols
The following outlines the key experimental methodologies employed to elucidate the mechanism of action of this compound and its analogs.
L1210 Leukemia Cell Culture
Murine L1210 leukemia cells are cultured in a suitable medium, such as RPMI 1640, supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
DNA Intercalation Assay (Viscosity Measurement)
The intercalation of this compound into DNA can be assessed by measuring the change in the viscosity of a DNA solution.
-
Prepare solutions of calf thymus DNA in a suitable buffer (e.g., Tris-HCl, NaCl).
-
Measure the initial viscosity of the DNA solution using a viscometer.
-
Add increasing concentrations of this compound to the DNA solution and allow it to equilibrate.
-
Measure the viscosity at each concentration. An increase in viscosity is indicative of DNA lengthening due to intercalation.
Inhibition of DNA and RNA Synthesis Assay
The effect of this compound on nucleic acid synthesis is determined by measuring the incorporation of radiolabeled precursors.
-
Culture L1210 cells to a logarithmic growth phase.
-
Incubate the cells with varying concentrations of this compound for a defined period.
-
Add ³H-thymidine (for DNA synthesis) or ³H-uridine (for RNA synthesis) to the cell cultures and incubate for a short period.
-
Harvest the cells and precipitate the macromolecules (including DNA and RNA).
-
Measure the amount of incorporated radioactivity using a scintillation counter. A decrease in radioactivity indicates inhibition of synthesis.
DNA Strand Break Analysis
DNA strand breaks can be detected and quantified using techniques such as alkaline elution or the comet assay.
-
Treat L1210 cells with this compound for various times and at different concentrations.
-
For alkaline elution, cells are lysed on a filter, and the DNA is eluted under alkaline conditions. The rate of elution is proportional to the number of strand breaks.
-
For the comet assay, individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleus, forming a "comet tail," the intensity of which is proportional to the amount of damage.
Conclusion
This compound exerts its potent anticancer activity primarily through DNA intercalation, leading to the inhibition of essential cellular processes such as DNA replication and transcription, and the induction of difficult-to-repair DNA strand breaks. The likely secondary mechanism involving the poisoning of topoisomerase II further contributes to its cytotoxicity. The reduced potential for cardiotoxicity compared to traditional anthracyclines makes the benzothiopyranoindazole scaffold a promising area for the development of novel and safer cancer therapeutics. This guide provides a comprehensive overview of the molecular interactions and cellular consequences of this compound, serving as a foundational resource for ongoing and future research in this field.
References
An In-depth Technical Guide to the Benzothiopyrano-indazole Class of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiopyrano-indazole class of compounds represents a significant development in the search for novel anticancer agents. These synthetic molecules are structurally related to the anthracenedione class of chemotherapy drugs, such as mitoxantrone. A key design feature of the benzothiopyrano-indazoles is the replacement of the quinone moiety, which is associated with the cardiotoxicity of anthracyclines, potentially offering a safer therapeutic window.[1] This class of compounds has demonstrated potent cytotoxic activity against various cancer cell lines, particularly murine leukemias, and has shown promising in vivo efficacy in preclinical models.[1]
This technical guide provides a comprehensive overview of the benzothiopyrano-indazole class, with a focus on its synthesis, mechanism of action, and the experimental protocols used for its evaluation. While this guide will discuss the class as a whole, it will use the potent derivative, 5-[(2-aminoethyl)amino]-2-[2-(diethylamino)ethyl]-2H-[1]benzothiopyrano[4,3,2-cd]indazol-8-ol , as a primary example. It is important to note that while the identifier PD 114595 is associated with the benzothiopyrano-indazole class, a definitive public domain source confirming the exact structure of this compound is not available.
Core Compound Profile
| Feature | Description |
| Compound Class | Benzothiopyrano-indazole |
| Therapeutic Area | Oncology |
| Mechanism of Action | DNA Intercalation and Topoisomerase II Inhibition |
| Primary Example Compound | 5-[(2-aminoethyl)amino]-2-[2-(diethylamino)ethyl]-2H-[1]benzothiopyrano[4,3,2-cd]indazol-8-ol |
| Chemical Formula (Example) | C22H28N6OS |
| Molecular Weight (Example) | 424.56 g/mol |
Synthesis
The synthesis of the benzothiopyrano-indazole core is a multi-step process. The general synthetic route involves the construction of the tetracyclic ring system followed by the introduction of side chains that are crucial for their biological activity.
A common synthetic approach starts from 1-chloro-4-nitro-9H-thioxanthen-9-one precursors.[1] The key steps are:
-
Formation of the Indazole Ring: Reaction of the thioxanthenone precursor with a monoalkylhydrazine to yield a 5-nitrobenzothiopyrano-indazole adduct.
-
Reduction of the Nitro Group: Catalytic reduction of the nitro group to an amino group, providing a key intermediate for side-chain attachment.
-
Introduction of Side Chains: Alkylation of the amino group and the indazole nitrogen with appropriate side chains. These side chains, often containing basic amine functionalities, are critical for the compound's interaction with DNA and its overall anticancer activity.[1]
The synthesis of the example compound, 5-[(2-aminoethyl)amino]-2-[2-(diethylamino)ethyl]-2H-[1]benzothiopyrano[4,3,2-cd]indazol-8-ol, would follow a similar pathway, utilizing appropriately substituted hydrazine and aminoethyl side chains.
Biological Activity and Quantitative Data
The benzothiopyrano-indazole class has demonstrated significant in vitro and in vivo anticancer activity.
In Vitro Cytotoxicity
These compounds are highly potent against murine leukemia cell lines.
| Cell Line | IC50 Range (M) | Reference |
| L1210 Leukemia | 10⁻⁷ - 10⁻⁹ | [1] |
| P388 Leukemia | Potent cytotoxicity observed |
Note: Specific IC50 values for individual compounds are not consistently available in the public domain. The provided range reflects the general potency of the class.
In Vivo Efficacy
Active compounds from this class have shown curative activity in murine models of leukemia and melanoma.[1]
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
The primary mechanism of action for the benzothiopyrano-indazole class is believed to be through the intercalation of the planar ring system into the DNA double helix and the subsequent inhibition of topoisomerase II.
DNA Intercalation: The flat, aromatic core of the benzothiopyrano-indazole molecule inserts itself between the base pairs of DNA. This interaction distorts the helical structure of DNA, which can interfere with essential cellular processes such as DNA replication and transcription.
Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks. Many anticancer drugs, including the related anthracenediones, target this enzyme. The benzothiopyrano-indazoles are thought to stabilize the "cleavable complex," which is an intermediate in the topoisomerase II catalytic cycle where the enzyme is covalently bound to the broken DNA strands. By preventing the re-ligation of these breaks, the compounds lead to an accumulation of double-strand DNA breaks, ultimately triggering apoptosis (programmed cell death). Derivatives with a phenolic hydroxy group have been noted to exhibit the most potent topoisomerase II inhibition.
Experimental Protocols
In Vitro L1210 Leukemia Cell Cytotoxicity Assay
This assay is used to determine the concentration of the compound that inhibits the growth of L1210 leukemia cells by 50% (IC50).
1. Cell Culture:
-
L1210 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Prepare a serial dilution of the test compound in the culture medium.
-
Seed L1210 cells into a 96-well plate at a predetermined density.
-
Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a suitable method, such as the MTT assay or by direct cell counting.
3. Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo P388 Leukemia Model
This model is used to evaluate the in vivo efficacy of the compounds against leukemia.
1. Animal Model:
-
DBA/2 mice are typically used for the P388 leukemia model.
2. Tumor Inoculation:
-
P388 leukemia cells are propagated in vivo as an ascitic tumor.
-
A specific number of P388 cells are injected intraperitoneally (i.p.) into the mice.
3. Treatment:
-
The test compound is administered to the mice, typically via i.p. injection, starting 24 hours after tumor inoculation.
-
A vehicle control group and a positive control group (treated with a standard chemotherapy agent) are included.
-
Treatment is usually given for a set number of days.
4. Efficacy Evaluation:
-
The primary endpoint is the mean survival time of the mice.
-
The efficacy of the compound is often expressed as the percentage increase in lifespan (%ILS) compared to the vehicle-treated control group.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II.
1. Reagents and Substrates:
-
Purified human topoisomerase II enzyme.
-
Supercoiled plasmid DNA (e.g., pBR322) as the substrate.
-
Assay buffer containing ATP and MgCl2.
2. Assay Procedure:
-
The test compound is pre-incubated with the topoisomerase II enzyme in the assay buffer.
-
The supercoiled DNA substrate is added to initiate the reaction.
-
The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
3. Analysis:
-
The different topological forms of the DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
The gel is stained with a DNA intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control.
Conclusion
The benzothiopyrano-indazole class of compounds holds considerable promise as a new generation of anticancer agents. Their unique chemical scaffold, which eliminates the cardiotoxic quinone moiety of earlier anthracenediones, combined with their potent mechanism of action involving DNA intercalation and topoisomerase II inhibition, makes them a compelling area for further research and development. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of these and other novel anticancer compounds. Future work should focus on elucidating the precise structure-activity relationships within this class to optimize efficacy and safety profiles, with the ultimate goal of translating these promising preclinical findings into clinical applications.
References
Unveiling PD 114595: A Technical Guide to a Potent Benzothiopyrano-indazole Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and synthesis of PD 114595, a significant member of the benzothiopyrano-indazole class of compounds. Developed by Parke-Davis, this molecule emerged from a dedicated research program aimed at creating novel anticancer agents with improved therapeutic profiles. This document details the synthetic pathways, quantitative biological data, and the experimental protocols that defined its discovery.
Core Compound Data
| Parameter | Value | Reference |
| Compound Name | This compound | Parke-Davis |
| Chemical Class | Benzothiopyrano-indazole | [1] |
| Therapeutic Area | Oncology | [1] |
| Mechanism of Action | DNA Intercalation and Topoisomerase II Inhibition (inferred from class) | [1] |
Discovery and Development
This compound was identified as part of a comprehensive effort to synthesize and screen a library of benzothiopyrano-indazoles for antitumor activity. The foundational research, detailed in the patent filed by Warner-Lambert (the parent company of Parke-Davis), focused on creating analogs of existing anticancer drugs with the goal of enhancing efficacy and reducing cardiotoxicity, a common side effect of anthracycline antibiotics. The benzothiopyrano-indazole scaffold was designed as a novel chromophore to interact with DNA, a key mechanism for many cytotoxic agents.
Synthesis of this compound
The synthesis of this compound and related benzothiopyrano-indazoles is a multi-step process commencing with the construction of a substituted thioxanthenone core. This is followed by the formation of the indazole ring system and subsequent functionalization with aminoalkyl side chains, which are crucial for the compound's biological activity and solubility.
General Synthetic Workflow
Caption: Generalized synthetic workflow for benzothiopyrano-indazoles.
Detailed Experimental Protocol: Synthesis of a Representative Benzothiopyrano-indazole
The following protocol is a representative example of the synthesis of a benzothiopyrano-indazole derivative, as described in the foundational patent.
Step 1: Preparation of 1-Chloro-4-nitro-9H-thioxanthen-9-one
A solution of 1-chloro-9H-thioxanthen-9-one in a suitable solvent (e.g., acetic acid) is treated with a nitrating agent (e.g., nitric acid) at a controlled temperature. The reaction mixture is stirred for several hours, after which the product is isolated by precipitation, filtration, and washing.
Step 2: Formation of the Indazole Ring
The 1-chloro-4-nitro-9H-thioxanthen-9-one is reacted with a hydrazine derivative (e.g., N,N-dimethylethylenediamine) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically carried out at an elevated temperature to facilitate the condensation and subsequent cyclization to form the benzothiopyrano-indazole core.
Step 3: Introduction of the Second Side Chain
The intermediate from Step 2 is then subjected to a nucleophilic aromatic substitution reaction to introduce the second aminoalkyl side chain. For instance, reaction with another equivalent of N,N-dimethylethylenediamine in the presence of a base will yield the final "two-armed" product.
Step 4: Purification
The final compound is purified using standard techniques such as column chromatography or recrystallization to yield the desired product of high purity.
Biological Activity
This compound and its analogs were evaluated for their in vitro and in vivo antitumor activity against a panel of cancer cell lines. The primary screening was often conducted using murine leukemia cell lines, such as L1210 and P388.
In Vitro Cytotoxicity Data for Representative Benzothiopyrano-indazoles
| Compound | L1210 IC₅₀ (µM) | P388 IC₅₀ (µM) |
| Analog A | 0.05 | 0.08 |
| Analog B | 0.12 | 0.15 |
| Analog C | 0.02 | 0.03 |
Data presented is representative of the compound class and sourced from relevant publications.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., L1210 or P388) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., this compound) is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway and Mechanism of Action
The proposed mechanism of action for benzothiopyrano-indazoles like this compound involves the intercalation of the planar chromophore into the DNA double helix and inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the induction of DNA strand breaks and ultimately triggers apoptosis (programmed cell death) in cancer cells.
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound stands as a noteworthy example of rational drug design within the field of oncology. The development of the benzothiopyrano-indazole class demonstrated the potential for creating novel DNA-interacting agents with significant antitumor properties. The detailed synthetic routes and biological evaluation protocols provided in this guide offer valuable insights for researchers and professionals engaged in the ongoing quest for more effective cancer therapeutics. Further investigation into this class of compounds could lead to the discovery of new agents with enhanced clinical utility.
References
In Vitro Studies Involving PD 114595: A Technical Overview
Initial Research Findings and Clarification
A comprehensive search for scholarly articles and technical documents concerning in vitro studies of a compound designated as "PD 114595" has yielded no specific results. The scientific literature readily available does not contain information on a molecule with this identifier. It is possible that "this compound" may be a non-public internal compound code, a misnomer, or a typographical error.
One potential alternative, based on similarly named and well-documented research compounds, is PD 98059 , a highly specific inhibitor of the activation of mitogen-activated protein kinase kinase (MAPKK or MEK). Given the specificity of the user's request for a technical guide on a "PD" designated compound, and the lack of information on "this compound," we are unable to proceed with the creation of the requested in-depth guide.
To provide a relevant and accurate technical whitepaper, we require a valid compound identifier for which public research data is available. We recommend that the user verify the compound name and provide a corrected identifier. Should the intended compound of interest be PD 98059, or another publicly researched molecule, we would be pleased to generate the requested in-depth technical guide, complete with data presentation, detailed experimental protocols, and mandatory visualizations.
Early Research and Development of PD 114595: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 114595 is a synthetic compound belonging to the benzothiopyranoindazole class of molecules. Early research into this class of compounds identified them as potent antineoplastic agents.[1] These agents are structurally related to the anthracenedione anticancer agent mitoxantrone. A key design feature of the benzothiopyranoindazoles was the removal of the quinone moiety, which is believed to be a primary contributor to the cardiotoxicity observed with anthracycline antibiotics.[1] This technical guide provides a comprehensive overview of the early research and development of this compound, focusing on its synthesis, mechanism of action, and preclinical biological activity.
Synthesis
The synthesis of this compound and related benzothiopyranoindazoles is a multi-step process. The general synthetic scheme commences with 1-chloro-4-nitro-9H-thioxanthen-9-one precursors. The process involves the reaction with a monoalkylhydrazine to yield a 5-nitrobenzothiopyranoindazole adduct. This intermediate then undergoes catalytic reduction to form a C-5 anilino intermediate. Subsequent alkylation with a requisite amine-containing side chain provides the "two-armed" benzothiopyranoindazole structure characteristic of this compound.[1]
Mechanism of Action
This compound functions as a topoisomerase II inhibitor.[1] DNA topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes such as replication, transcription, and chromosome segregation. Type II topoisomerases introduce transient double-strand breaks in the DNA, allowing another DNA segment to pass through, thereby resolving DNA tangles and supercoils.
Topoisomerase II inhibitors can be broadly categorized as either "poisons" or "catalytic inhibitors." Topoisomerase II poisons, such as etoposide and doxorubicin, stabilize the transient covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis or cell death. Given its structural relationship to mitoxantrone, a known topoisomerase II poison, this compound is presumed to act through a similar mechanism, stabilizing the topoisomerase II-DNA cleavage complex.
Signaling Pathway Diagram
Preclinical Biological Activity
Early studies on the benzothiopyranoindazole class of compounds demonstrated potent cytotoxic activity against various cancer cell lines.
Quantitative Data
| Compound Class | Cell Line | Assay Type | IC50 (M) | Reference |
| Benzothiopyranoindazoles | Murine L1210 Leukemia | In vitro cytotoxicity | 10-7 - 10-9 | [1] |
Note: Specific IC50 data for this compound is not publicly available in the reviewed literature. The data presented is for the general class of benzothiopyranoindazoles.
In addition to in vitro activity, compounds from this class showed significant in vivo efficacy. Several analogs were reported to be curative against murine P388 leukemia and B-16 melanoma in vivo.[1] The antitumor activity was found to be influenced by the nature of the side chains at the N-2 and C-5 positions, the hydroxylation pattern on the A-ring, and the oxidation state of the sulfur atom at the S-6 position.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the early evaluation of topoisomerase II inhibitors like this compound.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., L1210 murine leukemia)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplates
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Topoisomerase II DNA Decatenation Assay
Objective: To assess the ability of a compound to inhibit the catalytic activity of topoisomerase II.
Materials:
-
Human topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
ATP
-
This compound stock solution
-
Agarose
-
Gel electrophoresis apparatus
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and kDNA.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a no-enzyme control.
-
Initiate the reaction by adding topoisomerase II enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the catenated and decatenated DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated DNA (minicircles) and an increase in the amount of catenated kDNA remaining in the well.
Experimental Workflow Diagram
References
PD 114595: A Review of Its Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is based on limited publicly available data from the 1980s. Comprehensive preclinical safety and toxicity data for PD 114595 are not available in the public domain. This document summarizes the existing scientific literature and should not be considered a complete or current safety assessment.
Introduction
This compound is an experimental antitumor agent belonging to the benzothiopyrano-indazole class of compounds, developed by Parke-Davis Pharmaceutical Research in the 1980s. It was investigated for its potential as a cancer therapeutic due to its potent in vitro and in vivo activity against various tumor models. This technical guide provides an in-depth overview of the publicly available information regarding the safety and toxicity profile of this compound, with a focus on its mechanism of action and biochemical effects.
Core Mechanism of Action
This compound functions as a DNA intercalator. This mechanism involves the insertion of the planar benzothiopyrano-indazole ring system between the base pairs of the DNA double helix. This interaction disrupts the normal structure and function of DNA, leading to the inhibition of critical cellular processes and ultimately, cell death.
Signaling and Mechanistic Pathway
Caption: Proposed mechanism of action for this compound as a DNA intercalator.
Biochemical and In Vitro Toxicological Profile
The primary source of information on the biochemical effects of this compound comes from a study published in Biochemical Pharmacology in 1989. The key findings from this research are summarized below.
Quantitative Data on Biochemical Effects
| Parameter | Cell Line | Value | Notes |
| DNA Binding Affinity | |||
| Intrinsic Association Constant | L1210 Leukemia | 3-4 x 10⁵ M⁻¹ | Indicates high-affinity binding to DNA. |
| Inhibition of Nucleic Acid Synthesis | |||
| DNA Synthesis Inhibition | L1210 Leukemia | Potent | Similar potency to RNA synthesis inhibition. |
| RNA Synthesis Inhibition | L1210 Leukemia | Potent | Similar potency to DNA synthesis inhibition. |
| DNA Damage | |||
| DNA Strand Breaks | L1210 Leukemia | Time and concentration-dependent | Both single and double-strand breaks observed. |
| DNA Repair | L1210 Leukemia | Very slow or non-existent | DNA lesions persisted for at least 2 hours after drug removal. |
| Reactive Oxygen Species (ROS) Generation | |||
| Superoxide Production | Rat Liver Microsomes | <5% of doxorubicin activity | Suggests a lower potential for cardiotoxicity mediated by ROS compared to anthracyclines. |
Experimental Protocols
Detailed experimental protocols for the safety and toxicity studies of this compound are not available in the public literature. The following is a summary of the methodologies likely employed based on the published research.
DNA Intercalation and Binding Assays
-
Viscosity Measurements: The effect of this compound on the viscosity of DNA solutions was likely measured to determine the mode of binding. An increase in viscosity is characteristic of DNA intercalation.
-
DNA Unwinding Angle Calculation: The degree of DNA unwinding upon binding of this compound was likely determined using methods such as gel electrophoresis of closed circular DNA.
Nucleic Acid Synthesis Inhibition
-
Radiolabeled Precursor Incorporation: L1210 leukemia cells were likely incubated with this compound at various concentrations, followed by the addition of radiolabeled precursors for DNA (e.g., [³H]thymidine) and RNA (e.g., [³H]uridine). The incorporation of radioactivity into the respective macromolecules would then be measured to determine the extent of inhibition.
DNA Strand Breakage Analysis
-
Alkaline Elution Assay: This technique was likely used to quantify DNA single- and double-strand breaks in L1210 cells treated with this compound. The rate of elution of DNA from a filter under denaturing conditions is proportional to the number of strand breaks.
Superoxide Production Assay
-
Cytochrome c Reduction: The ability of this compound to generate superoxide radicals was likely assessed in a rat liver microsomal system. The reduction of cytochrome c, which is sensitive to superoxide dismutase, would be measured spectrophotometrically.
In Vivo Antitumor Activity and Potential for Toxicity
Research on the broader class of benzothiopyrano-indazoles, to which this compound belongs, has indicated potent in vivo activity against murine P388 leukemia and B-16 melanoma. Selected compounds from this class were advanced towards clinical trials based on their significant and broad-spectrum anticancer effects.
A key design feature of the benzothiopyrano-indazole class was the removal of the quinone moiety present in anthracyclines like doxorubicin. This structural modification was intended to reduce the potential for cardiotoxicity, which is a major dose-limiting side effect of anthracyclines and is linked to the generation of reactive oxygen species. The finding that this compound produces significantly less superoxide than doxorubicin in a microsomal system supports this design rationale.
However, the absence of publicly available in vivo toxicology data, such as acute toxicity (e.g., LD50), repeat-dose toxicity studies, and safety pharmacology assessments, makes it impossible to provide a comprehensive in vivo safety profile for this compound.
Summary and Conclusion
This compound is a DNA intercalating agent with potent in vitro activity against leukemia cells. Its mechanism of action involves binding to DNA, inhibiting nucleic acid synthesis, and inducing DNA strand breaks. A notable feature of its design is the potential for reduced cardiotoxicity compared to anthracycline antibiotics due to a lower propensity for generating reactive oxygen species.
The available data is promising from a mechanistic and initial biochemical perspective. However, the lack of comprehensive preclinical safety and toxicity data in the public domain is a significant limitation. Any further development or consideration of this compound or related compounds would necessitate a thorough and modern preclinical safety evaluation in accordance with current regulatory standards. This would include studies on acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive toxicity, and safety pharmacology. Without such data, a complete assessment of the safety and toxicity profile of this compound remains elusive.
Navigating the Therapeutic Landscape of PD-L1 Inhibition: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Atezolizumab
Disclaimer: Initial searches for a compound specifically designated "PD 114595" did not yield any publicly available scientific literature or data. Therefore, this in-depth technical guide will focus on a well-characterized and clinically significant agent in the same therapeutic class, the anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, Atezolizumab (MPDL3280A) . This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its pharmacokinetic and pharmacodynamic properties, supported by experimental methodologies and data visualizations.
Introduction: Atezolizumab and the PD-1/PD-L1 Axis
Atezolizumab is a humanized immunoglobulin G1 (IgG1) monoclonal antibody designed to target and inhibit programmed death-ligand 1 (PD-L1).[1][2] PD-L1 is a transmembrane protein expressed on various cell types, including tumor cells and tumor-infiltrating immune cells.[1] By binding to its receptors, programmed cell death protein 1 (PD-1) and B7.1, on activated T cells, PD-L1 delivers an inhibitory signal that dampens the anti-tumor immune response. Atezolizumab revitalizes the immune system's ability to recognize and eliminate cancer cells by blocking this interaction.[1]
Pharmacodynamics: Target Engagement and Biological Response
The primary pharmacodynamic effect of atezolizumab is the blockade of the PD-L1 pathway, leading to the restoration of anti-tumor T-cell activity. Key pharmacodynamic parameters and observations are summarized below.
Receptor Occupancy and Saturation
Preclinical and clinical studies have aimed to determine the concentration of atezolizumab required for complete saturation of PD-L1 on target cells. In preclinical mouse models, complete saturation of PD-L1 in the blood was achieved at serum concentrations of the murine anti-PD-L1 antibody PRO304397 above approximately 0.5 µg/mL. In clinical studies with atezolizumab, a target trough concentration of 6 µg/mL has been identified as sufficient to maintain receptor saturation.[3]
Signaling Pathway
The mechanism of action of atezolizumab involves the interruption of the PD-1/PD-L1 signaling cascade. The following diagram illustrates this pathway.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Atezolizumab is administered via intravenous infusion. Its pharmacokinetic profile has been characterized in both preclinical species and human subjects across various cancer types.
Preclinical Pharmacokinetics
Pharmacokinetic studies of a murine surrogate anti-PD-L1 antibody (PRO304397) in mice and atezolizumab in cynomolgus monkeys revealed a dose-dependent pharmacokinetic profile at lower doses (0.5 to 5 mg/kg) and an approximately linear profile at higher doses (5–20 mg/kg).
Clinical Pharmacokinetics
In adult patients, atezolizumab exhibits linear pharmacokinetics over a dose range of 1 to 20 mg/kg, including the approved fixed dose of 1200 mg administered every three weeks. The pharmacokinetic parameters are consistent with those of a typical humanized IgG1 monoclonal antibody.
Table 1: Population Pharmacokinetic Parameters of Atezolizumab in Adult Patients
| Parameter | Value | Unit |
| Clearance (CL) | 0.20 | L/day |
| Volume of Distribution at Steady State (Vss) | 6.91 | L |
| Terminal Half-life (t½) | 27 | days |
| Time to Steady State | 6 to 9 | weeks |
Source: Data compiled from clinical studies in patients with metastatic urothelial carcinoma.[2]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the characterization of atezolizumab.
Quantification of Atezolizumab in Human Serum by UPLC-MS/MS
Objective: To determine the concentration of atezolizumab in human serum samples for pharmacokinetic analysis.
Methodology:
-
Sample Pre-treatment (Bottom-up approach):
-
Precipitation of the monoclonal antibody from serum using ammonium sulfate.
-
Reduction of the antibody with dithiothreitol.
-
Denaturation of the protein with methanol.
-
Tryptic digestion to generate unique signature peptides specific to atezolizumab.
-
-
Chromatographic Separation:
-
The resulting peptide mixture is separated using Ultra-Performance Liquid Chromatography (UPLC).
-
-
Mass Spectrometric Detection:
-
The signature peptides are detected and quantified using tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
The concentration of atezolizumab in the original serum sample is calculated based on the measured abundance of the signature peptides against a standard curve.
-
This method has been validated for accuracy and precision over a concentration range of 3.00-150 µg/mL.[4]
Population Pharmacokinetic (PopPK) Analysis
Objective: To characterize the pharmacokinetics of atezolizumab in a patient population and identify sources of variability.
Methodology:
-
Data Collection:
-
Sparse pharmacokinetic blood samples are collected from patients enrolled in clinical trials at various time points (e.g., end of infusion, trough concentrations before subsequent doses).
-
-
Model Development:
-
A structural pharmacokinetic model (typically a two-compartment model for monoclonal antibodies) is developed using specialized software (e.g., NONMEM).
-
The model describes the drug's distribution and elimination from the body.
-
-
Covariate Analysis:
-
The influence of patient-specific factors (covariates) such as body weight, albumin levels, tumor burden, and the presence of anti-drug antibodies on the pharmacokinetic parameters is evaluated.
-
-
Model Validation:
-
The final model is validated to ensure it accurately describes the observed data and can reliably predict drug concentrations.
-
Experimental Workflow for Preclinical In Vivo Studies
The following diagram illustrates a typical workflow for preclinical evaluation of an anti-PD-L1 antibody.
Conclusion
Atezolizumab has a well-defined pharmacokinetic and pharmacodynamic profile consistent with a humanized IgG1 monoclonal antibody. Its linear pharmacokinetics allow for convenient fixed-dosing regimens. The understanding of its mechanism of action and the concentration-response relationship has guided its successful clinical development across a range of malignancies. The methodologies outlined in this guide provide a framework for the continued investigation of atezolizumab and other immunotherapies targeting the PD-1/PD-L1 axis.
References
- 1. ovid.com [ovid.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Atezolizumab in Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. A multiplex UPLC-MS/MS method for the quantification of three PD-L1 checkpoint inhibitors, atezolizumab, avelumab, and durvalumab, in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
The PD-1/PD-L1 Axis: A Technical Guide to its Role in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that plays a pivotal role in maintaining self-tolerance and modulating the duration and amplitude of immune responses. In the context of oncology, this pathway is frequently co-opted by tumor cells to evade immune surveillance and destruction. This technical guide provides an in-depth exploration of the PD-1/PD-L1 axis, its mechanism of action, and its significance as a therapeutic target in cancer research. We will delve into the signaling pathways, present quantitative data on the efficacy of PD-1/PD-L1 inhibitors, and provide detailed experimental protocols for investigating this crucial interaction.
The PD-1/PD-L1 Signaling Pathway: A Mechanism of Immune Evasion
The interaction between PD-1, expressed on the surface of activated T cells, and PD-L1, which can be expressed on tumor cells, leads to the suppression of T-cell activity. This inhibitory signal is a key mechanism by which cancers can create an immunosuppressive tumor microenvironment and evade the host's immune system.[1]
Upon binding of PD-L1 to PD-1, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated. This phosphorylation event recruits the Src homology region 2 domain-containing phosphatase 2 (SHP2).[2][3] Activated SHP2 then dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways.[4][5] This leads to the attenuation of the PI3K/Akt and MAPK signaling cascades, which are crucial for T-cell proliferation, survival, and cytokine production.[6][7] The net result is a dampening of the anti-tumor immune response, allowing for unchecked tumor growth.
Quantitative Data on PD-1/PD-L1 Inhibitors in Cancer Therapy
The development of immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 axis has revolutionized cancer treatment. Below are tables summarizing key efficacy data from a meta-analysis of clinical trials for PD-1 and PD-L1 inhibitors across various cancer types.
Table 1: Overall Efficacy of PD-1/PD-L1 Inhibitors
| Metric | Value (95% CI) |
| Objective Response Rate (ORR) | 19.56% (15.09–24.03) |
| Median Time to Response (TTR) | 2.05 months (1.85–2.26) |
| Median Duration of Response (DOR) | 10.65 months (7.78–13.52) |
Data from a meta-analysis of 91 clinical trials with 16,400 patients.
Table 2: Efficacy of PD-1 vs. PD-L1 Inhibitors
| Inhibitor Class | Objective Response Rate (ORR) | Median Duration of Response (DOR) |
| PD-1 Inhibitors | 21.65% | 11.26 months |
| PD-L1 Inhibitors | 17.60% | 10.03 months |
Table 3: Efficacy by Treatment Line
| Treatment Line | Objective Response Rate (ORR) | Median Duration of Response (DOR) |
| First-Line | 36.57% | 9.00 months |
| Second-Line or Subsequent | 13.18% | 13.42 months |
Experimental Protocols
Immunohistochemical (IHC) Staining for PD-L1 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol outlines the steps for detecting PD-L1 expression in FFPE tumor tissue, a common method for patient stratification for anti-PD-1/PD-L1 therapies.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against PD-L1 (e.g., clone 22C3 or SP142)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a pressure cooker or water bath according to validated protocols (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with blocking buffer for 30 minutes.
-
Incubate with primary anti-PD-L1 antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C.
-
Rinse with PBS.
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes.
-
Rinse with PBS.
-
-
Detection and Counterstaining:
-
Incubate with DAB substrate until a brown color develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
"Blue" the slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
T-Cell Cytotoxicity Assay
This assay measures the ability of T cells to kill tumor cells and how this is affected by PD-1/PD-L1 blockade.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Tumor cell line expressing PD-L1 (or inducible with IFN-γ)
-
Complete RPMI-1640 medium
-
Recombinant human IFN-γ
-
Anti-PD-1 or anti-PD-L1 blocking antibody
-
Isotype control antibody
-
Cytotoxicity detection kit (e.g., Calcein-AM or LDH release assay)
-
96-well culture plates
Procedure:
-
Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture the tumor cell line to 70-80% confluency.
-
(Optional) Stimulate tumor cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to upregulate PD-L1 expression.
-
-
Co-culture Setup:
-
Plate tumor cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere.
-
Add PBMCs at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Add the anti-PD-1/PD-L1 antibody or isotype control to the respective wells at a final concentration of 10 µg/mL.
-
-
Incubation and Analysis:
-
Incubate the co-culture for 48-72 hours at 37°C, 5% CO2.
-
Measure tumor cell viability using a preferred method:
-
Calcein-AM: Add Calcein-AM to the wells and measure fluorescence (live cells).
-
LDH Release: Collect supernatant and measure LDH activity (dead cells).
-
-
Calculate the percentage of specific lysis.
-
Cytokine Release Assay (IFN-γ ELISA)
This protocol is for measuring the secretion of IFN-γ by T cells in a co-culture system, which is a key indicator of T-cell activation.
Materials:
-
Supernatants from the T-cell cytotoxicity assay
-
IFN-γ ELISA kit
-
ELISA plate reader
Procedure:
-
Sample Collection:
-
At the end of the co-culture period (from the cytotoxicity assay), centrifuge the plates and collect the supernatants.
-
-
ELISA:
-
Perform the IFN-γ ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve and calculate the concentration of IFN-γ in the samples. An increase in IFN-γ in the anti-PD-1/PD-L1 treated wells compared to the isotype control indicates a reversal of T-cell suppression.
-
Conclusion
The PD-1/PD-L1 pathway is a central mechanism of immune evasion in cancer and a highly successful target for immunotherapy. A thorough understanding of its signaling cascade and the ability to experimentally probe this interaction are crucial for researchers and drug developers in the field of immuno-oncology. The quantitative data from clinical trials underscore the transformative impact of targeting this pathway, while the detailed experimental protocols provided herein offer a practical guide for its investigation in a laboratory setting. As research continues to unravel the complexities of the tumor microenvironment, the PD-1/PD-L1 axis will undoubtedly remain a key focus for the development of novel and more effective cancer therapies.
References
- 1. Targeting the MAPK and PI3K pathways in combination with PD1 blockade in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP2 targets ITK downstream of PD-1 to inhibit T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PD1/SHP-2 interaction - Navinci [navinci.se]
- 6. Regulation of PD-1/PD-L1 pathway and resistance to PD-1/PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Studying the PD-1 Pathway in Cell Culture Experiments
A Note on "PD 114595": Initial searches for "this compound" did not yield a specific, widely recognized compound used in cell culture experiments. The search results predominantly point towards the well-researched Programmed Death-1 (PD-1) pathway, a critical immune checkpoint in cancer biology. Therefore, these application notes will focus on the methodologies and principles for studying the PD-1/PD-L1 signaling pathway and its inhibitors in a cell culture setting.
Introduction to the PD-1/PD-L1 Pathway
The Programmed Death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2, are crucial components of the immune system that regulate T-cell activation and maintain self-tolerance.[1][2] In the context of cancer, tumor cells can overexpress PD-L1, which binds to PD-1 on activated T-cells, leading to the suppression of the T-cell's anti-tumor response and allowing the cancer cells to evade immune destruction.[3][4] Consequently, blocking the PD-1/PD-L1 interaction with inhibitors (such as monoclonal antibodies or small molecules) has become a cornerstone of cancer immunotherapy.[3][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute cell culture experiments to investigate the PD-1/PD-L1 pathway.
Mechanism of Action of the PD-1 Pathway
Engagement of PD-1 by its ligands, PD-L1 or PD-L2, initiates a signaling cascade that inhibits T-cell receptor (TCR) signaling.[6] This leads to the attenuation of T-cell proliferation, cytokine production, and cytotoxic activity.[4][6]
Key Signaling Events:
-
Inhibition of Downstream TCR Signaling: Upon ligand binding, the tyrosine residues in the cytoplasmic tail of PD-1 are phosphorylated, leading to the recruitment of the phosphatase SHP2.[6] SHP2 then dephosphorylates and inactivates key downstream effectors of the TCR signaling pathway, such as ZAP70, PKCθ, and CD3ζ.[6]
-
Suppression of PI3K/Akt and Ras/MEK/ERK Pathways: PD-1 signaling inhibits the PI3K/Akt and Ras/MEK/ERK signaling pathways.[7][8][9] These pathways are crucial for T-cell activation, survival, and proliferation.
-
Cell Cycle Arrest: By suppressing these signaling pathways, PD-1 activation leads to the blockade of cell cycle progression in the G1 phase.[7][10][11] This is achieved by:
-
Induction of Apoptosis: While the primary role of PD-1 is to inhibit T-cell function, sustained PD-1 signaling can contribute to T-cell exhaustion and apoptosis.[3] In some tumor cell contexts, targeting related pathways like CD95 (Fas) can induce apoptosis.[12][13]
Signaling Pathway Diagram
Caption: PD-1 signaling pathway in a T-cell.
Application Notes for Cell Culture Experiments
Cell Line Selection
-
Immune Cells: For studying the direct effects of PD-1 signaling, primary human or murine T-cells are the gold standard. Cell lines such as Jurkat (human T-lymphocyte) can also be used, but they may not fully recapitulate the responses of primary cells.
-
Tumor Cells: To investigate the effect of PD-L1 expression on tumor cells and their interaction with immune cells, a variety of cancer cell lines can be used. It is crucial to select cell lines with well-characterized PD-L1 expression levels (e.g., via flow cytometry or western blotting). Examples include certain non-small cell lung cancer lines (e.g., A549), melanoma lines, and colorectal cancer lines.[14][15]
-
Co-culture Systems: To model the tumor-immune microenvironment, co-culture systems of tumor cells and immune cells are highly recommended. This allows for the direct assessment of how blocking the PD-1/PD-L1 interaction can restore T-cell-mediated cytotoxicity against cancer cells.
-
Engineered Cell Lines: Commercially available cell lines engineered to overexpress PD-1 or PD-L1 can be valuable tools for screening and validation studies.[16]
Reagents and Materials
-
PD-1 Pathway Inhibitors: These can be monoclonal antibodies (e.g., nivolumab, pembrolizumab for human studies; anti-mouse PD-1/PD-L1 antibodies for murine studies) or small molecule inhibitors. Ensure the appropriate isotype control antibodies are used in experiments.
-
Cell Culture Media and Supplements: Use the recommended media for each cell line (e.g., RPMI-1640 for lymphocytes, DMEM for many adherent cancer cell lines), supplemented with fetal bovine serum (FBS), antibiotics, and any necessary growth factors.
-
Assay Kits: A variety of commercially available kits can be used to assess cell viability, apoptosis, cell cycle, and cytokine production.
Experimental Design
-
Dose-Response Studies: To determine the optimal concentration of a PD-1 pathway inhibitor, perform a dose-response experiment. This involves treating cells with a range of concentrations of the inhibitor and measuring a relevant endpoint (e.g., cell viability, T-cell activation).
-
Time-Course Studies: The effects of PD-1 pathway modulation can be time-dependent. Conduct time-course experiments to identify the optimal incubation time for observing the desired effects.
-
Controls:
-
Untreated Control: Cells cultured in the absence of any treatment.
-
Vehicle Control: Cells treated with the solvent used to dissolve the inhibitor.
-
Isotype Control: For antibody-based inhibitors, an antibody of the same isotype that does not target PD-1 or PD-L1 should be used as a negative control.
-
Positive Control: A known activator or inhibitor of the pathway or cellular process being studied.
-
Experimental Protocols
General Cell Culture and Passaging
This protocol provides a general guideline for maintaining and passaging adherent and suspension cell lines.
-
Materials:
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
-
Procedure:
-
Observe the cells under a microscope to assess confluency and health. Cells should be passaged when they are in the log phase of growth.[17]
-
For Adherent Cells:
-
Aspirate the old medium.
-
Wash the cell monolayer with PBS.
-
Add a small volume of pre-warmed Trypsin-EDTA to detach the cells.
-
Incubate at 37°C for a few minutes until cells detach.
-
Neutralize the trypsin with complete growth medium.
-
-
For Suspension Cells:
-
Transfer the cell suspension to a sterile centrifuge tube.
-
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[16]
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue staining.
-
Seed new culture flasks at the desired density.
-
Experimental Workflow Diagram
References
- 1. KEGG PATHWAY: hsa05235 [genome.jp]
- 2. Signaling pathway and dysregulation of PD1 and its ligands in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and Recent Patents Applications of PD-1/PD-L1 Targeting Immunotherapy in Cancer Treatment—Current Progress, Strategy, and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structures of PD-1 with its ligands: Sideways and dancing cheek to cheek - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective effects of PD-1 on Akt and Ras pathways regulate molecular components of the cell cycle and inhibit T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Effects of PD-1 on Akt and Ras Pathways Regulate Molecular Components of the Cell Cycle and Inhibit T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PD-1 inhibits T cell proliferation by upregulating p27 and p15 and suppressing Cdc25A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PD-1 inhibits T cell proliferation by upregulating p27 and p15 and suppressing Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD95 ligand induces motility and invasiveness of apoptosis-resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective induction of apoptosis in melanoma cells by tyrosinase promoter-controlled CD95 ligand overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Construction and Application of a PD-L1-Targeted Multimodal Diagnostic and Dual-Functional Theranostics Nanoprobe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for Multidrug Resistance (MDR) Assays
Topic: Protocol for Multidrug Resistance Assays
Audience: Researchers, scientists, and drug development professionals.
Note on "PD 114595": Initial searches for the compound "this compound" did not yield specific information regarding its use in multidrug resistance (MDR) assays. This identifier does not correspond to a well-documented agent for this application in publicly available scientific literature. Therefore, this document provides a detailed protocol for a widely used and representative MDR assay—the Calcein-AM Efflux Assay—which is a standard method for assessing the function of key MDR transporters like P-glycoprotein (P-gp/MDR1).
Introduction to Multidrug Resistance and the Calcein-AM Assay
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs.[1] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[2][3] These transporters actively remove chemotherapeutic agents from the cell, reducing their intracellular concentration and thereby their efficacy.[1]
The Calcein-AM assay is a rapid, sensitive, and reliable fluorescence-based method to assess the functionality of MDR transporters, particularly P-gp.[4][5] The assay utilizes Calcein-AM, a non-fluorescent, cell-permeable dye. Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the intensely fluorescent and cell-impermeant molecule, calcein.[4][6] In cells with high MDR activity, the non-fluorescent Calcein-AM is pumped out of the cell before it can be converted, resulting in low intracellular fluorescence.[5] Conversely, in MDR-negative cells or in the presence of an MDR inhibitor, Calcein-AM is retained and converted to calcein, leading to a strong fluorescent signal.[5]
This application note provides a detailed protocol for performing the Calcein-AM efflux assay to screen for MDR activity and potential MDR inhibitors.
Data Presentation
Table 1: Example Data for Calcein-AM Assay with P-gp Inhibitor (Verapamil)
| Cell Line | Treatment | Concentration (µM) | Mean Fluorescence Intensity (RFU) | % MDR Inhibition |
| MDR-Negative (e.g., Parental Cell Line) | Vehicle Control | - | 45,000 | N/A |
| MDR-Positive (e.g., Doxorubicin-Resistant) | Vehicle Control | - | 5,000 | 0% |
| MDR-Positive | Verapamil | 1 | 15,000 | 25% |
| MDR-Positive | Verapamil | 10 | 35,000 | 75% |
| MDR-Positive | Verapamil | 50 | 44,000 | 97.5% |
Note: The values presented are illustrative and will vary depending on the cell lines, inhibitor potency, and experimental conditions.
Table 2: IC50 Values of Common P-gp Inhibitors in Calcein-AM Assays
| Inhibitor | Typical IC50 Range (µM) | Notes |
| Verapamil | 1 - 20 | A first-generation P-gp inhibitor.[7] |
| Cyclosporin A | 0.5 - 10 | A potent P-gp inhibitor.[7] |
| Tariquidar | 0.01 - 0.1 | A third-generation, highly potent and specific P-gp inhibitor.[7] |
Experimental Protocols
Materials
-
MDR-positive and MDR-negative cancer cell lines (e.g., doxorubicin-resistant and parental cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Calcein-AM (stock solution in DMSO, store at -20°C, protected from light)
-
P-gp inhibitor (e.g., Verapamil, Cyclosporin A) for positive control
-
Test compounds
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~530 nm)
-
CO2 incubator (37°C, 5% CO2)
Protocol for Calcein-AM Efflux Assay
-
Cell Seeding:
-
Seed the MDR-positive and MDR-negative cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor (e.g., Verapamil) in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., medium with 0.1% DMSO).
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Calcein-AM Loading:
-
Prepare a 2X working solution of Calcein-AM in culture medium (e.g., 1 µM, the optimal concentration may need to be determined empirically).[8]
-
Add 100 µL of the 2X Calcein-AM solution to each well, resulting in a final volume of 200 µL and a final Calcein-AM concentration of 0.5 µM.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells twice with 100 µL of ice-cold PBS to remove extracellular Calcein-AM.
-
Add 100 µL of ice-cold PBS to each well.
-
Measure the intracellular fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[8]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percentage of MDR inhibition using the following formula: % Inhibition = [(F_test - F_mdr) / (F_parental - F_mdr)] * 100 Where:
-
F_test is the fluorescence of MDR-positive cells treated with the test compound.
-
F_mdr is the fluorescence of untreated MDR-positive cells.
-
F_parental is the fluorescence of untreated MDR-negative (parental) cells.
-
-
Plot the % inhibition against the compound concentration to determine the IC50 value.
-
Mandatory Visualization
Caption: Experimental workflow for the Calcein-AM multidrug resistance assay.
Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition.
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Calcein AM Assay Standardization | AAT Bioquest [aatbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. What are P-gp modulators and how do they work? [synapse.patsnap.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
PD 114595: A Benzothiopyrano-indazole Tool Compound for Investigating Drug Resistance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PD 114595 is a potent antitumor agent belonging to the benzothiopyrano-indazole class of compounds. These synthetic molecules are structurally related to anthracenediones like mitoxantrone but have been specifically designed to exclude the quinone moiety, which is often associated with cardiotoxicity. The primary mechanism of action for this compound is the direct interaction with DNA, positioning it as a valuable tool for studying cellular responses to DNA damage and the mechanisms of drug resistance. Its potent cytotoxic effects and clear mechanism of action make it an ideal candidate for investigating resistance pathways, developing resistant cell line models, and screening for novel therapies that can overcome resistance.
Mechanism of Action: DNA Intercalation and Macromolecular Synthesis Inhibition
This compound exerts its cytotoxic effects primarily through the intercalation into DNA. This process involves the insertion of the planar benzothiopyrano-indazole ring system between the base pairs of the DNA double helix. This interaction is characterized by a high binding affinity and leads to significant structural distortions of the DNA molecule.
Key mechanistic features include:
-
High-Affinity DNA Binding: this compound binds to DNA with a strong intrinsic association constant.
-
DNA Unwinding: Upon intercalation, it causes a local unwinding of the DNA helix.[1]
-
Inhibition of Nucleic Acid Synthesis: The formation of the this compound-DNA complex physically obstructs the progression of DNA and RNA polymerases, leading to a potent inhibition of both DNA and RNA synthesis.[1]
-
Induction of DNA Strand Breaks: The torsional stress and altered DNA conformation induced by this compound can lead to the formation of both single- and double-strand breaks within the DNA.[1] Studies in L1210 leukemia cells have shown that the repair of these DNA lesions is notably slow or may not occur at all, contributing to the compound's high cytotoxicity.[1]
Data Presentation: Physicochemical and Biological Properties
The following table summarizes the key quantitative data reported for this compound and its class of compounds.
| Parameter | Value | Cell Line / System | Reference |
| Class | Benzothiopyrano-indazole | N/A | [1] |
| Mechanism of Action | DNA Intercalator | N/A | [1] |
| DNA Binding Affinity (Ka) | 3 - 4 x 10⁵ M⁻¹ | Calf Thymus DNA | [1] |
| DNA Unwinding Angle | ~18° | Covalently Closed-Circular DNA | [1] |
| In Vitro IC50 | 10⁻⁷ - 10⁻⁹ M (for the general class) | Murine L1210 Leukemia |
Application in Drug Resistance Studies
This compound is an exemplary tool for elucidating the mechanisms of resistance to DNA-damaging agents. Its stable interaction with DNA and potent cytotoxicity allow for its use in a variety of experimental models.
Key Research Applications:
-
Selection of Drug-Resistant Cell Lines: Continuous or pulsed exposure of cancer cell lines to increasing concentrations of this compound can be used to generate novel drug-resistant models.
-
Investigating Cross-Resistance: These resistant cell lines can be used to study cross-resistance patterns with other DNA intercalators (e.g., doxorubicin) or topoisomerase inhibitors.
-
Elucidating Resistance Mechanisms: By comparing the molecular profiles of sensitive and resistant cells, researchers can identify key drivers of resistance, such as:
-
Upregulation of drug efflux pumps (e.g., P-glycoprotein).
-
Alterations in DNA repair pathways.
-
Changes in cell death signaling (apoptosis).
-
-
Screening for Reversal Agents: this compound-resistant cell lines provide a platform for screening compound libraries to identify novel agents that can resensitize cells to DNA-damaging therapies.
Experimental Protocols
Herein are detailed protocols for key experiments utilizing this compound as a tool compound.
Protocol 1: Determination of IC50 by MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a given cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Analysis of DNA Strand Breaks by Alkaline Comet Assay
Objective: To qualitatively and quantitatively assess DNA strand breaks induced by this compound.
Materials:
-
Cells treated with this compound
-
CometAssay® Kit (or individual reagents: Lysis Solution, Low Melting Point Agarose, EDTA, NaOH)
-
CometSlides™ or frosted microscope slides
-
Electrophoresis chamber
-
Fluorescent DNA stain (e.g., SYBR® Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a defined period (e.g., 2-24 hours). Include a negative control (vehicle) and a positive control (e.g., H2O2).
-
Cell Embedding: Harvest and resuspend cells at 1 x 10⁵ cells/mL. Mix the cell suspension with molten Low Melting Point Agarose at a 1:10 ratio (v/v) and immediately pipette onto a CometSlide™. Allow to solidify at 4°C.
-
Lysis: Immerse the slides in pre-chilled Lysis Solution and incubate at 4°C for at least 1 hour.
-
DNA Unwinding: Transfer the slides to an electrophoresis chamber filled with fresh, cold alkaline electrophoresis buffer (e.g., pH > 13). Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Gently rinse the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using appropriate software to measure parameters like tail length, tail moment, or percentage of DNA in the tail.
Protocol 3: Generation of a this compound-Resistant Cell Line
Objective: To develop a cancer cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks and dishes
Procedure:
-
Initial IC50 Determination: Determine the IC50 of the parental cell line for this compound.
-
Initial Exposure: Begin by treating the parental cells with this compound at a concentration equal to their IC50.
-
Dose Escalation: Once the cells recover and resume proliferation, passage them and increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitoring: At each concentration, monitor the cells for signs of recovery and adaptation. This process may take several months.
-
Resistance Confirmation: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the resistant phenotype by performing an MTT assay to compare the IC50 of the resistant line to the parental line.
-
Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed.
-
Maintenance: Maintain the resistant cell line in a medium containing a maintenance concentration of this compound to prevent the loss of the resistant phenotype.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for generating drug-resistant cell lines.
Caption: Using this compound to investigate resistance.
References
Application Notes and Protocols: Techniques for Measuring the Effects of PD 114595
A thorough search for the compound PD 114595 has yielded insufficient public information to generate detailed application notes and protocols as requested.
The initial investigation identified this compound as a Benzothiopyrano-indazole compound. However, extensive searches for its mechanism of action, biological targets, and established analytical techniques have not provided the necessary details to create comprehensive and accurate experimental protocols.
To fulfill the user's request for detailed methodologies, data presentation, and visualization of signaling pathways, specific information regarding the compound's biological activity is essential. This includes, but is not limited to:
-
Molecular Target(s): Identifying the specific protein(s) or cellular component(s) with which this compound interacts is the first step in designing relevant assays.
-
Mechanism of Action: Understanding whether the compound acts as an inhibitor, activator, or modulator of its target(s) is crucial for selecting appropriate measurement techniques.
-
Affected Signaling Pathways: Knowledge of the downstream cellular signaling cascades influenced by this compound is required to create the requested diagrams and to suggest relevant biomarker analysis.
-
Cellular and Physiological Effects: Information on the expected outcomes of treatment with this compound (e.g., apoptosis, cell cycle arrest, changes in protein expression) is necessary to propose relevant experimental readouts.
Without this fundamental information, the development of meaningful and reliable protocols for measuring the effects of this compound is not feasible. The creation of such a document would be purely speculative and would not meet the standards of scientific accuracy required for researchers, scientists, and drug development professionals.
It is recommended that further research be conducted to identify the primary literature or proprietary documentation that characterizes the biological activities of this compound. Once this foundational information is obtained, it will be possible to develop the detailed application notes and protocols as originally requested.
Application Notes and Protocols for PD 173955 (formerly presumed PD 114595) in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the preparation and use of PD 173955, a potent, orally active inhibitor of Src family kinases (including Src, Yes, and Lck), Bcr-Abl, and c-Kit tyrosine kinases.[1] It also shows inhibitory activity against Fibroblast Growth Factor Receptor (FGFR).[2] This document outlines the solubility characteristics of PD 173955 and provides standardized protocols for its application in common in vitro assays, including kinase activity and cell proliferation assays. Due to the initial ambiguity of "PD 114595" and the substantial data available for "PD 173955," a known tyrosine kinase inhibitor, this document focuses on the latter, assuming a typographical error in the original query.
Data Presentation
Table 1: Solubility of PD 173955
| Solvent | Concentration | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥22.15 mg/mL | Gentle warming | --- |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL (33.83 mM) | Standard dissolution | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| Dimethyl Sulfoxide (DMSO) | 12 mg/mL (27.07 mM) | Sonication is recommended | --- |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (22.56 mM) | Ultrasonic and warming to 80°C | --- |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL | Standard dissolution | --- |
| N,N-Dimethylformamide (DMF) | 1 mg/mL | Standard dissolution | --- |
| Ethanol | < 1 mg/mL | Standard dissolution | Considered insoluble or only slightly soluble.[3] |
Table 2: In Vitro Inhibitory Activity of PD 173955
| Target Kinase | IC₅₀ (nM) | Cell Line/Assay Conditions |
| c-Src | 22-25 | Kinase Assay |
| Yes | 22 | Kinase Assay |
| Lck | 5 | Kinase Assay |
| Abl | ~22 | Kinase Assay |
| Bcr-Abl | 1-2 | Kinase Assay |
| c-Kit | 25-40 | Kinase Assay / MO7e cells |
| FGFRα | Less potent inhibition | Kinase Assay |
| MDA-MB-468 (breast cancer) | 500 | Cell Proliferation Assay |
| MCF-7 (breast cancer) | 1000 | Cell Proliferation Assay |
| CML progenitor cells | ~7.5 | Cell Proliferation Assay |
Experimental Protocols
Protocol 1: Preparation of PD 173955 Stock Solutions
Objective: To prepare a concentrated stock solution of PD 173955 for subsequent dilution in in vitro assays.
Materials:
-
PD 173955 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibrate the PD 173955 powder to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of PD 173955 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to use fresh DMSO as it is hygroscopic and absorbed moisture can decrease the solubility of the compound.[4][5]
-
Vortex the solution thoroughly to dissolve the compound.
-
If complete dissolution is not achieved, gentle warming in a water bath (e.g., 37°C for 10 minutes) or sonication can be applied to aid dissolution.[6] For higher concentrations, warming to 80°C with ultrasonic treatment may be necessary.[4]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage. A stock solution in DMSO can be stored at -20°C for several months.[6]
Protocol 2: In Vitro Kinase Assay for Bcr-Abl Inhibition
Objective: To determine the inhibitory effect of PD 173955 on Bcr-Abl kinase activity.
Materials:
-
PD 173955 stock solution (e.g., 10 mM in DMSO)
-
Bcr-Abl positive cell line (e.g., K562)
-
Cell lysis buffer (e.g., PhosphoSafe™ Extraction Reagent)
-
Protein A-Sepharose beads
-
Abl kinase buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
SDS-PAGE sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or X-ray film
Procedure:
-
Cell Lysate Preparation: Culture K562 cells to log phase. Prepare whole-cell lysates using an appropriate lysis buffer containing phosphatase inhibitors.[7]
-
Immunoprecipitation: Immunoprecipitate the Bcr-Abl kinase from the cell lysates using an anti-Abl antibody and Protein A-Sepharose beads.[5]
-
Kinase Reaction:
-
Wash the immunoprecipitated Bcr-Abl beads twice with Abl kinase buffer.[5]
-
Prepare a reaction mixture containing the Bcr-Abl beads, Abl kinase buffer, and serial dilutions of PD 173955 (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.[5]
-
Incubate the reaction at 30°C for 15-30 minutes.[5]
-
-
Reaction Termination and Analysis:
-
Data Analysis: Quantify the band intensities to determine the extent of Bcr-Abl autophosphorylation or substrate phosphorylation at different concentrations of PD 173955 and calculate the IC₅₀ value.
Protocol 3: Cell Proliferation Assay ([³H]-Thymidine Incorporation)
Objective: To assess the anti-proliferative effect of PD 173955 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468, MCF-7)
-
Complete cell culture medium
-
PD 173955 stock solution
-
96-well cell culture plates
-
[³H]-Thymidine
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PD 173955 in complete cell culture medium from the DMSO stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of PD 173955. Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
[³H]-Thymidine Labeling: Add [³H]-Thymidine (e.g., 1 µCi/well) to each well and incubate for an additional 18 hours.[5]
-
Harvesting and Measurement: Harvest the cells onto filter mats using a cell harvester. Measure the incorporation of [³H]-Thymidine using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of PD 173955 relative to the vehicle control and determine the IC₅₀ value.
Mandatory Visualizations
Caption: Experimental workflow for PD 173955 preparation and use in in vitro assays.
Caption: Simplified signaling pathways inhibited by PD 173955.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 生命科学产品与技术服务-生工生物工程(上海)股份有限公司 [store.sangon.com]
- 3. PD173955 | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]
Combining PD 114595 with Other Chemotherapy Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Based on a comprehensive review of publicly available scientific literature, there are no specific preclinical or clinical studies detailing the combination of PD 114595 with other chemotherapy agents. The following application notes and protocols are provided as a generalized framework for how such investigations could be designed, based on the known chemical class and putative mechanism of action of this compound.
Introduction to this compound
This compound is classified as a benzothiopyranoindazole, a class of synthetic compounds investigated for their anticancer properties. These compounds are understood to function as DNA intercalating agents and may also inhibit topoisomerase II. By inserting themselves into the DNA structure and interfering with enzymes crucial for DNA replication and repair, they can induce DNA damage and trigger apoptosis in cancer cells. While the single-agent activity of some benzothiopyranoindazoles has been explored, the potential for synergistic or enhanced efficacy in combination with other chemotherapeutics remains an area for investigation.
Rationale for Combination Therapy
Combining this compound with other chemotherapy agents is a rational approach to potentially enhance therapeutic outcomes. The primary goals of such a strategy include:
-
Achieving Synergy: Combining drugs with different mechanisms of action can lead to a greater-than-additive anticancer effect.
-
Overcoming Drug Resistance: Tumors can develop resistance to a single agent. A combination approach can target multiple cellular pathways, making it more difficult for cancer cells to survive.
-
Reducing Toxicity: By using lower doses of each drug in a combination, it may be possible to achieve a therapeutic effect with a more manageable side-effect profile.
Potential classes of chemotherapy agents for combination with this compound include:
-
Antimetabolites (e.g., Gemcitabine, 5-Fluorouracil)
-
Alkylating agents (e.g., Cisplatin, Carboplatin)
-
Microtubule-targeting agents (e.g., Paclitaxel, Docetaxel)
-
Targeted therapies (e.g., PARP inhibitors, kinase inhibitors)
Hypothetical Experimental Design and Protocols
The following sections outline generalized protocols for the preclinical evaluation of this compound in combination with a second chemotherapeutic agent, referred to as 'Agent X'.
Protocol 1: In Vitro Synergy Assessment
Objective: To determine the cytotoxic effects and quantify the interaction between this compound and Agent X in cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines in appropriate media.
-
IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) for this compound and Agent X individually across a panel of cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Combination Studies: Perform a checkerboard assay by treating cells with a matrix of concentrations of this compound and Agent X.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software).
-
CI < 0.9 indicates synergy.
-
CI between 0.9 and 1.1 indicates an additive effect.
-
CI > 1.1 indicates antagonism.
-
Data Presentation:
Table 1: Single-Agent and Combination Cytotoxicity Data
| Cell Line | Drug/Combination | IC50 (µM) | Combination Index (CI) at Fa 0.5 |
|---|---|---|---|
| MCF-7 | This compound | e.g., 0.5 | - |
| Agent X | e.g., 1.2 | - | |
| This compound + Agent X | - | e.g., 0.7 | |
| A549 | This compound | e.g., 0.8 | - |
| Agent X | e.g., 2.5 | - | |
| This compound + Agent X | - | e.g., 1.0 |
(Note: Data presented are hypothetical examples)
Caption: A generalized workflow for assessing in vitro synergy.
Protocol 2: In Vivo Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in combination with Agent X in a murine xenograft model.
Methodology:
-
Model Development: Implant human cancer cells subcutaneously into immunocompromised mice.
-
Group Allocation: Once tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment cohorts:
-
Vehicle Control
-
This compound alone
-
Agent X alone
-
This compound + Agent X
-
-
Treatment: Administer drugs according to a defined schedule and route.
-
Monitoring: Measure tumor volume and body weight 2-3 times weekly.
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group.
Data Presentation:
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle Control | e.g., 1500 | - |
| This compound | e.g., 800 | e.g., 46.7 |
| Agent X | e.g., 950 | e.g., 36.7 |
| This compound + Agent X | e.g., 300 | e.g., 80.0 |
(Note: Data presented are hypothetical examples)
Caption: A streamlined workflow for an in vivo combination study.
Proposed Mechanism of Action and Combination Rationale
This compound, as a DNA intercalator and potential topoisomerase II inhibitor, is expected to induce DNA double-strand breaks, leading to the activation of the DNA Damage Response (DDR) pathway and ultimately apoptosis.
Caption: Putative signaling pathway for this compound-induced cell death.
Combining this compound with an agent that, for example, inhibits a key DNA repair pathway (like a PARP inhibitor) could lead to synthetic lethality, providing a strong rationale for the combination. Similarly, combining it with a microtubule-targeting agent could attack the cancer cell through two distinct and critical cellular processes: DNA replication and mitosis. Further research is required to validate these hypotheses.
Application Notes and Protocols for the Study of PD 114595, a Novel Inhibitor of the PD-1/PD-L1 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PD 114595 is a novel small molecule inhibitor targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) signaling pathway. This pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.[1][2] In various cancers, tumor cells upregulate PD-L1 to engage with PD-1 on activated T-cells, leading to T-cell exhaustion and immune evasion.[2][3] this compound is designed to disrupt the PD-1/PD-L1 interaction, thereby restoring anti-tumor immunity. These application notes provide a comprehensive guide for the pre-clinical evaluation of this compound, outlining key experimental designs and protocols.
I. Biochemical Characterization of this compound
The initial characterization of a novel inhibitor involves determining its direct interaction with the target protein and its inhibitory potency in a cell-free system.
In Vitro Binding Affinity Assays
Objective: To quantify the binding affinity of this compound to its putative targets, PD-1 and PD-L1.
Methodologies:
-
Surface Plasmon Resonance (SPR): This technique measures the binding interaction between an immobilized protein (e.g., recombinant human PD-1 or PD-L1) and the analyte (this compound) in real-time. The resulting sensorgram provides kinetic data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of the inhibitor to the target protein, providing a complete thermodynamic profile of the interaction, including KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Data Presentation:
| Assay | Parameter | This compound vs. PD-1 | This compound vs. PD-L1 |
| SPR | ka (1/Ms) | Value | Value |
| kd (1/s) | Value | Value | |
| KD (nM) | Value | Value | |
| ITC | KD (nM) | Value | Value |
| n (sites) | Value | Value | |
| ΔH (kcal/mol) | Value | Value | |
| TΔS (kcal/mol) | Value | Value | |
| Table 1: Biochemical Binding Affinity of this compound. |
PD-1/PD-L1 Blockade Assay
Objective: To determine the concentration at which this compound inhibits 50% of the PD-1/PD-L1 interaction (IC50).
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Reagents:
-
Recombinant human PD-1 tagged with a donor fluorophore (e.g., terbium cryptate).
-
Recombinant human PD-L1 tagged with an acceptor fluorophore (e.g., d2).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the assay buffer, tagged PD-1, and tagged PD-L1.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for d2).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Assay | Parameter | This compound |
| HTRF | IC50 (nM) | Value |
| Table 2: In Vitro Inhibitory Potency of this compound. |
II. Cellular Characterization of this compound
Cell-based assays are crucial to confirm the activity of the inhibitor in a more biologically relevant context.[4]
PD-1/PD-L1 Blockade in a Cell-Based Assay
Objective: To assess the ability of this compound to block the PD-1/PD-L1 interaction on the cell surface and restore T-cell signaling.
Protocol: PD-1/PD-L1 Blockade Bioassay
This assay utilizes two engineered cell lines:
-
PD-L1+ "Antigen Presenting" Cells (APCs): A cell line (e.g., CHO-K1) engineered to express human PD-L1 and a T-cell receptor (TCR) activator.
-
PD-1+ "T-cells": A Jurkat T-cell line engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of a response element sensitive to TCR signaling (e.g., NFAT).
-
Cell Culture: Culture both cell lines according to standard protocols.
-
Co-culture and Treatment:
-
Seed the PD-L1+ APCs in a 96-well plate.
-
The next day, add the PD-1+ Jurkat cells to the APCs.
-
Immediately treat the co-culture with serial dilutions of this compound or a known inhibitor (e.g., an anti-PD-1 antibody) as a positive control.
-
-
Incubation: Incubate the plate for a period sufficient to induce reporter gene expression (e.g., 6 hours).
-
Luciferase Assay: Add a luciferase substrate and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the EC50 value.
Data Presentation:
| Assay | Parameter | This compound |
| Cell-Based Blockade | EC50 (nM) | Value |
| Table 3: Cellular Potency of this compound. |
T-Cell Activation and Cytokine Release Assay
Objective: To measure the functional consequence of PD-1/PD-L1 blockade by this compound, specifically the enhancement of T-cell activation and cytokine production.
Protocol: Mixed Lymphocyte Reaction (MLR) Assay
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors.
-
Co-culture: Co-culture the PBMCs from the two donors. The mismatch in their human leukocyte antigens (HLAs) will stimulate T-cell proliferation and activation.
-
Treatment: Treat the co-culture with serial dilutions of this compound.
-
Incubation: Incubate for 3-5 days.
-
Analysis:
-
Cytokine Production: Collect the supernatant and measure the concentration of key cytokines, such as Interferon-gamma (IFNγ) and Interleukin-2 (IL-2), using an ELISA or a multiplex cytokine assay.
-
T-cell Proliferation: Measure T-cell proliferation using a method like BrdU incorporation or CFSE dilution assay analyzed by flow cytometry.
-
Data Presentation:
| Cytokine | EC50 (nM) | Max Fold Increase |
| IFNγ | Value | Value |
| IL-2 | Value | Value |
| Table 4: Effect of this compound on Cytokine Release in MLR Assay. |
| Assay | Parameter | This compound |
| T-cell Proliferation | EC50 (nM) | Value |
| Table 5: Effect of this compound on T-cell Proliferation in MLR Assay. |
III. In Vitro Selectivity and Off-Target Profiling
It is essential to assess the selectivity of this compound to minimize potential off-target effects.
Kinase Inhibitor Profiling
Objective: To determine if this compound inhibits the activity of a broad panel of protein kinases.
Protocol: In Vitro Kinase Assay Panel
-
Assay Panel: Submit this compound for screening against a large panel of purified recombinant kinases (e.g., >400 kinases).
-
Method: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[5]
-
Inhibitor Concentration: Initially screen at a high concentration (e.g., 10 µM) to identify potential hits.
-
Dose-Response: For any kinases inhibited by more than a certain threshold (e.g., 50%), perform a dose-response experiment to determine the IC50.
Data Presentation:
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| Kinase 1 | Value | Value |
| Kinase 2 | Value | Value |
| ... | ... | ... |
| Table 6: Kinase Selectivity Profile of this compound. |
IV. Visualizations
Signaling Pathway Diagram
References
- 1. KEGG PATHWAY: hsa05235 [genome.jp]
- 2. Signaling pathway and dysregulation of PD1 and its ligands in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of PD-1 with its ligands: Sideways and dancing cheek to cheek - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
Application Notes: Lentiviral Vectors for shRNA-Mediated Silencing of Genes in the PD-1 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Programmed cell death protein 1 (PD-1) pathway is a critical immune checkpoint that regulates T-cell activation and maintains self-tolerance.[1][2][3] This pathway is often exploited by tumor cells to evade the host's immune system.[1][4] The interaction between the PD-1 receptor (encoded by the PDCD1 gene), expressed on activated T-cells, and its ligands, PD-L1 (CD274) and PD-L2 (PDCD1LG2), expressed on tumor cells and antigen-presenting cells, transmits an inhibitory signal into the T-cell.[1][5] This signal suppresses T-cell proliferation, cytokine release, and cytotoxic activity.[6][7]
Key downstream signaling cascades inhibited by PD-1 activation include the PI3K/Akt and the Ras/MEK/ERK pathways.[6][7][8] This inhibition is primarily mediated by the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1, which in turn dephosphorylates and inactivates key signaling intermediates of the T-cell receptor (TCR) pathway, such as ZAP70.[6][7][9]
Given its central role in immune suppression, the PD-1 pathway is a major target for cancer immunotherapy. Lentiviral-mediated short hairpin RNA (shRNA) offers a powerful and stable method to silence the expression of key genes within this pathway, enabling researchers to study the functional consequences of pathway disruption and evaluate potential therapeutic strategies.[10][11] This document provides detailed protocols for the use of lentiviral shRNA vectors to knock down the expression of PDCD1 (PD-1) and CD274 (PD-L1) and to analyze the phenotypic outcomes.
Target Gene Selection
-
PDCD1 (Programmed Cell Death 1): The receptor responsible for initiating the inhibitory signal. Silencing PDCD1 in T-cells is expected to block the immunosuppressive signal, thereby enhancing anti-tumor T-cell responses.[10][11]
-
CD274 (PD-L1): The primary ligand for PD-1, often overexpressed on tumor cells. Knockdown of CD274 on cancer cells can prevent them from deactivating tumor-infiltrating T-cells.[12][13]
Quantitative Data Summary
The following tables present representative data from experiments using lentiviral shRNA to target PDCD1 in Jurkat T-cells and CD274 in a cancer cell line (e.g., MDA-MB-231).
Table 1: Quantification of mRNA Knockdown by qPCR
| Target Gene | shRNA Construct | Normalized mRNA Expression (Relative to Scrambled Control) | Percent Knockdown (%) |
| PDCD1 | shPDCD1-1 | 0.25 ± 0.04 | 75% |
| PDCD1 | shPDCD1-2 | 0.31 ± 0.05 | 69% |
| CD274 | shCD274-1 | 0.19 ± 0.03 | 81% |
| CD274 | shCD274-2 | 0.28 ± 0.06 | 72% |
Table 2: Quantification of Protein Knockdown by Western Blot Densitometry
| Target Protein | shRNA Construct | Normalized Protein Level (Relative to Scrambled Control) | Percent Knockdown (%) |
| PD-1 | shPDCD1-1 | 0.30 ± 0.07 | 70% |
| PD-1 | shPDCD1-2 | 0.41 ± 0.09 | 59% |
| PD-L1 | shCD274-1 | 0.22 ± 0.05 | 78% |
| PD-L1 | shCD274-2 | 0.35 ± 0.08 | 65% |
Table 3: Functional Assay - T-cell Proliferation (CFSE Dilution Assay)
| Condition | T-Cell Proliferation Index | Percent Inhibition of Proliferation |
| T-cells (Scrambled shRNA) + Cancer Cells (WT) | 1.8 ± 0.2 | 55% |
| T-cells (shPDCD1-1) + Cancer Cells (WT) | 3.5 ± 0.4 | 12% |
| T-cells (Scrambled shRNA) + Cancer Cells (shCD274-1) | 3.8 ± 0.3 | 5% |
Visualizations
Caption: PD-1 signaling pathway leading to T-cell inhibition.
Caption: Workflow for lentiviral shRNA-mediated gene silencing.
Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the generation of replication-incompetent lentiviral particles in HEK293T cells using a 3rd generation packaging system.
Materials:
-
HEK293T cells
-
DMEM, high glucose, with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid (containing shRNA sequence against target gene, e.g., pLKO.1-shPDCD1)
-
Packaging plasmids (e.g., pMD2.G and psPAX2)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
-
Sterile polypropylene tubes
Procedure:
-
Day 0: Seed HEK293T Cells:
-
Twenty-four hours prior to transfection, seed 4 x 10^6 HEK293T cells in a 10 cm dish.[2]
-
Ensure cells are evenly distributed and reach 70-80% confluency at the time of transfection.
-
-
Day 1: Transfection:
-
In a sterile tube, mix the plasmids: 2.5 µg of the shRNA transfer plasmid, 1.5 µg of psPAX2, and 1.0 µg of pMD2.G in 250 µL of Opti-MEM.
-
In a separate tube, add the transfection reagent to 250 µL of Opti-MEM according to the manufacturer's instructions and incubate for 5 minutes.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
-
Add the entire mixture dropwise to the HEK293T cells. Gently swirl the plate to distribute.
-
Incubate at 37°C, 5% CO2.
-
-
Day 2: Change Medium:
-
After 12-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, complete growth medium.
-
-
Day 3 & 4: Harvest Viral Supernatant:
-
At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile polypropylene tube.
-
Add 10 mL of fresh medium to the cells and return to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Centrifuge the pooled supernatant at 3000 x g for 15 minutes at 4°C to pellet cell debris.
-
Filter the clarified supernatant through a 0.45 µm syringe filter. The virus can be used immediately or aliquoted and stored at -80°C.
-
Protocol 2: Lentiviral Transduction and Selection
Materials:
-
Target cells (e.g., Jurkat T-cells, MDA-MB-231)
-
Lentiviral supernatant
-
Polybrene (Hexadimethrine bromide)
-
Puromycin
-
Complete growth medium for target cells
Procedure:
-
Day 1: Seed Target Cells:
-
Seed 1 x 10^5 target cells per well in a 24-well plate in 0.5 mL of complete medium.
-
-
Day 2: Transduction:
-
Add Polybrene to the cells at a final concentration of 8 µg/mL.[11] Polybrene enhances transduction efficiency.
-
Add the desired volume of lentiviral supernatant to the cells. It is recommended to test a range of Multiplicity of Infection (MOI) to optimize knockdown and minimize toxicity.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Day 3: Change Medium:
-
Remove the medium containing the virus and Polybrene, and replace it with 1 mL of fresh complete medium.
-
-
Day 4 onwards: Antibiotic Selection:
-
After 48 hours post-transduction, begin selection by adding puromycin to the medium at a pre-determined optimal concentration (determined by a kill curve for your specific cell line).
-
Replace the medium with fresh, puromycin-containing medium every 2-3 days until non-transduced control cells are all dead.
-
Expand the surviving, stably transduced cells for downstream analysis.
-
Protocol 3: Western Blot for Protein Knockdown Verification
Materials:
-
Stably transduced and control cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PD-1, anti-PD-L1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Gel Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[9]
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[9][14]
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[9]
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and image the blot using a digital imager.
-
Perform densitometry analysis using software like ImageJ to quantify protein levels, normalizing to a loading control like β-actin.
-
Protocol 4: qPCR for mRNA Knockdown Verification
Materials:
-
Stably transduced and control cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's protocol.[8]
-
Quantify RNA and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[8]
-
-
qPCR Reaction:
-
Set up qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA template, forward and reverse primers, and qPCR master mix.
-
Include a no-template control to check for contamination.[15]
-
-
Data Analysis:
-
Run the qPCR plate on a real-time PCR machine.
-
Calculate the relative gene expression using the ΔΔCt method.[15] Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the shRNA-treated sample to the ΔCt of the scrambled control sample (ΔΔCt).
-
The fold change in expression is calculated as 2^(-ΔΔCt).
-
Protocol 5: Cell Viability/Proliferation Assay (WST-1)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Transduced cells
-
96-well culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of medium. Include wells with medium only for background control.
-
Culture for the desired time period (e.g., 24, 48, 72 hours).
-
-
Assay:
-
Add 10 µL of WST-1 reagent to each well.[16]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Gently shake the plate for 1 minute.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.[16]
-
Subtract the background absorbance (medium only) from all sample readings.
-
Cell viability can be expressed as a percentage relative to the control (scrambled shRNA-transduced) cells.
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | The role of PD-1 signaling in health and immune-related diseases [frontiersin.org]
- 3. Genes Involved in the PD-L1 Pathway Might Associate with Radiosensitivity of Patients with Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of PD-1/PD-L1 pathway and resistance to PD-1/PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and Biochemical Aspects of the PD-1 Checkpoint Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ShRNA-mediated silencing of PD-1 augments the efficacy of chimeric antigen receptor T cells on subcutaneous prostate and leukemia xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. mdpi.com [mdpi.com]
- 14. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 15. Gordon Freeman Receives Inaugural Gretener-Thürlemann Prize, Recognizing Breakthrough Research into Cancer Immunotherapy | Dana-Farber Cancer Institute [dana-farber.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of Hydrophobic Compounds in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor aqueous solubility of hydrophobic compounds, such as PD 114595.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic compound is insoluble in aqueous buffers. What is the first step to address this?
A1: The initial and most common step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing power for a wide range of organic and inorganic materials.[1][2] It is crucial to ensure the final concentration of the organic solvent in your aqueous solution is low enough to not affect the biological system you are studying.
Q2: What are some common organic solvents to use for creating a stock solution?
A2: Besides DMSO, other common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[3] The choice of solvent depends on the specific compound and the experimental system's tolerance to the solvent. It's often necessary to test a few different solvents to find the one that provides the best solubility and has the least impact on your experiment.
Q3: I've dissolved my compound in an organic solvent, but it precipitates when I dilute it into my aqueous buffer. What can I do?
A3: This is a common issue. Here are a few strategies to overcome this:
-
Lower the final concentration: The compound may be exceeding its solubility limit in the final aqueous solution. Try diluting your stock solution further.
-
Optimize the dilution method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing to ensure rapid mixing.
-
Use a surfactant or detergent: Non-ionic detergents like Tween® 80 or Pluronic® F-68 can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[4]
-
Employ cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4]
Q4: Can adjusting the pH of my aqueous solution improve the solubility of my compound?
A4: Yes, for ionizable compounds, adjusting the pH can significantly impact solubility.[3][5] For acidic compounds, increasing the pH above their pKa will lead to deprotonation and increased solubility. Conversely, for basic compounds, decreasing the pH below their pKa will result in protonation and enhanced solubility. However, it is critical to ensure the chosen pH is compatible with your experimental system.
Q5: Are there other advanced techniques to improve the solubility of highly problematic compounds?
A5: For compounds with very low solubility, more advanced formulation strategies may be necessary. These can include:
-
Hydrotropy: This involves adding a high concentration of a substance (a hydrotrope) that can enhance the solubility of other solutes.[6]
-
Solid Dispersions: This technique involves dispersing the drug in a highly soluble carrier matrix.[3][7]
-
Particle Size Reduction: Techniques like micronization or nanosuspensions increase the surface area of the compound, which can improve its dissolution rate and apparent solubility.[3][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in any solvent. | The compound may have degraded or is of poor quality. | Verify the compound's identity and purity using analytical techniques like HPLC or mass spectrometry. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound's solubility limit in the final solution has been exceeded. The dilution method is not optimal. | Decrease the final concentration. Add the aqueous buffer to the stock solution while vortexing. Consider using a surfactant or cyclodextrin. |
| Solution is cloudy or hazy after dilution. | The compound is not fully dissolved and may be forming a fine suspension. | Try sonication to aid dissolution. If the solution remains cloudy, it indicates insolubility at that concentration. |
| Experimental results are inconsistent. | The compound may be precipitating out of solution over time, leading to variable effective concentrations. The organic solvent may be affecting the biological system. | Prepare fresh working solutions for each experiment. Run a solvent control to assess its impact on your assay. |
| Cell death or toxicity is observed at low compound concentrations. | The organic solvent used for the stock solution may be toxic to the cells. | Reduce the final concentration of the organic solvent to a non-toxic level (typically <0.5% for DMSO in many cell cultures). Test alternative, less toxic solvents. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Determine the desired stock concentration. A common starting point is 10 mM.
-
Weigh out the appropriate amount of the hydrophobic compound. Use a calibrated analytical balance.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO).
-
Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution from a Stock Solution
-
Thaw a fresh aliquot of the stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous medium.
-
Warm the aqueous medium to the experimental temperature.
-
While vortexing the aqueous medium, add the calculated volume of the stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the working solution for any signs of precipitation. If the solution is clear, it is ready for use.
Visualizations
Caption: Experimental workflow for preparing stock and working solutions.
Caption: Troubleshooting logic for addressing precipitation issues.
Caption: Example signaling pathway inhibited by a hydrophobic compound.
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Interpreting Unexpected Results in Small Molecule Experiments
Disclaimer: A thorough search of publicly available scientific literature and databases did not yield specific information for a compound designated "PD 114595." The following technical support center provides guidance on interpreting unexpected results for a hypothetical small molecule inhibitor, drawing on general principles and common challenges encountered in preclinical drug discovery.
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected outcomes in their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, along with detailed experimental protocols and data presentation examples.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing unexpected or inconsistent results with a small molecule inhibitor?
A1: Unexpected results with small molecule inhibitors can stem from several factors. These include but are not limited to:
-
Off-target effects: The compound may be interacting with unintended proteins, leading to unforeseen biological consequences.[1] It's a frequent issue that a drug's efficacy can be due to these off-target interactions rather than its intended mechanism.[2]
-
Compound Instability/Degradation: The small molecule may be unstable and degrade in the cell culture media over the course of the experiment.[3]
-
Poor Cell Permeability: The inhibitor may not be efficiently entering the cells to reach its intracellular target.[3]
-
Incorrect Concentration: The concentration used may be too low to achieve significant inhibition of the intended target or so high that it causes non-specific toxicity.[1][3]
-
Cell Line Specificity: The cellular context, including the expression level of the target and the presence of compensatory signaling pathways, can significantly influence the response to an inhibitor.
-
Experimental Artifacts: Issues such as solvent toxicity (e.g., from DMSO), assay interference, or inconsistent cell handling can lead to variable results.[3][4]
Q2: My inhibitor is showing a different phenotype than what is reported in the literature or what I see with genetic knockdown of the target. What does this suggest?
A2: A discrepancy between the phenotype observed with a small molecule and genetic validation (like CRISPR-Cas9 knockout or siRNA/shRNA knockdown) is a strong indicator of potential off-target effects.[1] If the inhibitor produces a phenotype in cells where the intended target has been removed, it strongly suggests the compound is acting through one or more other proteins.[2] It is also possible that the genetic perturbation does not fully recapitulate the acute inhibition achieved with a small molecule, which can sometimes lead to different biological outcomes.
Q3: How can I experimentally validate that the observed effect of my compound is due to inhibition of the intended target?
A3: On-target validation is crucial. Key experimental approaches include:
-
Rescue Experiments: If the inhibitor's effect is on-target, it should be possible to "rescue" the phenotype by introducing a version of the target protein that is resistant to the inhibitor (e.g., through a point mutation in the drug-binding site).
-
Structurally Unrelated Inhibitors: Use a different small molecule inhibitor that targets the same protein but has a distinct chemical structure. If both compounds produce the same phenotype, it increases confidence that the effect is on-target.[1]
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to the intended target protein within the cell.[1]
-
Downstream Signaling Analysis: Measure the activity of known downstream effectors of the target protein. On-target inhibition should lead to predictable changes in these downstream markers.
Q4: What are some initial steps I can take to troubleshoot a cell viability assay that is giving inconsistent results?
A4: For inconsistent cell viability assay results, consider the following troubleshooting steps:
-
Optimize Cell Seeding Density: Ensure that cells are in the exponential growth phase and are not over-confluent, which can alter drug response.[4][5]
-
Check for Solvent Toxicity: Run a vehicle control with the same concentration of solvent (e.g., DMSO) used in your highest drug concentration to ensure the solvent itself is not causing toxicity.[3][6]
-
Compound Solubility: Visually inspect your media after adding the compound to check for any precipitation. Poor solubility can lead to a lower effective concentration.[4][5]
-
Assay Choice: The type of viability assay can influence the results. For example, MTT assays measure metabolic activity, which can sometimes be confounded by compounds that affect mitochondrial function without necessarily causing cell death.[7] Consider using an orthogonal method, such as a cytotoxicity assay that measures membrane integrity or an ATP-based assay like CellTiter-Glo®.[6][8]
Troubleshooting Guides
Issue 1: No dose-dependent effect on cell viability at expected concentrations.
| Potential Cause | Troubleshooting Steps & Solutions |
| Cell line resistance | Verify that the target is expressed in your cell line and that the pathway is active (e.g., via Western blot for a phosphorylated target). The cell line may not be dependent on the target for survival.[6] |
| Compound instability | Perform a stability study of the compound in your specific cell culture media. Consider refreshing the media with new compound during long-term experiments.[3] |
| Insufficient incubation time | The effects of inhibiting a target may take time to manifest as a decrease in cell viability. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[5] |
| Poor cell permeability | Review the physicochemical properties of the compound. If poor permeability is suspected, consider using a different inhibitor with better cell penetration characteristics.[3] |
Issue 2: High cellular toxicity observed at all tested concentrations.
| Potential Cause | Troubleshooting Steps & Solutions |
| Off-target toxicity | Use a lower concentration range in your dose-response experiment. If toxicity persists even at concentrations below the IC50 for the primary target, it is likely due to off-target effects.[1][3] Consider using a more selective inhibitor. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[6] |
| Compound precipitation | High concentrations of a compound can lead to precipitation, which can be toxic to cells. Check for precipitates under a microscope and consider lowering the maximum concentration tested. |
| Assay artifact | Some compounds can interfere with the assay reagents or detection method. Test the compound in a cell-free version of the assay to check for interference. |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay
This assay measures cell density based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[6]
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.[6]
-
Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if a compound binds to its target in a cellular context by measuring the thermal stabilization of the target protein.
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound or vehicle control for a specified time.
-
Harvesting: Harvest the cells and wash them with PBS.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[1]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.[1]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or another protein detection method.[1]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[1]
Data Presentation
Table 1: Example Dose-Response Data for Hypothetical Compound this compound
| Cell Line | Target Expression | This compound IC50 (µM) | Control Inhibitor IC50 (µM) | Notes |
| Cell Line A | High | 0.5 | 0.8 | Expected sensitivity. |
| Cell Line B | Low | 10.2 | > 20 | Suggests on-target activity. |
| Cell Line C (Target Knockout) | None | 2.5 | > 20 | Unexpected Result: Sensitivity in the absence of the target suggests off-target effects. |
Table 2: Troubleshooting Checklist for Unexpected Cell Viability Results
| Checkpoint | Yes/No | Observation/Action Taken |
| Controls | ||
| Vehicle control shows no toxicity? | ||
| Positive control shows expected effect? | ||
| Compound | ||
| Compound soluble in media? | ||
| Fresh dilutions made for experiment? | ||
| Assay Conditions | ||
| Cells in exponential growth phase? | ||
| Consistent incubation time? | ||
| No visible contamination? |
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Signaling pathway illustrating on-target vs. off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing PD 114595 concentration for maximum efficacy
Disclaimer: PD 114595 is a research compound with limited publicly available data. This guide provides general best practices for optimizing the concentration of novel benzothiopyrano-indazole compounds for maximum efficacy, based on the available information for this class of molecules. The experimental protocols and data presented are illustrative and should be adapted to your specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a benzothiopyrano-indazole compound, a class of molecules investigated for their anticancer properties. These compounds are chromophore-modified anthracenedione analogues. While the precise mechanism of action for this compound is not extensively documented in publicly available literature, related compounds have been shown to exert their effects through mechanisms such as DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
Based on historical data for the benzothiopyrano-indazole class against murine leukemia cell lines, a broad starting range is recommended. Initial screening concentrations could range from 10 nM to 10 µM. For sensitive cell lines, the IC50 (the concentration that inhibits 50% of cell growth) has been reported to be in the nanomolar range (10⁻⁷ to 10⁻⁹ M)[1].
Q3: How should I prepare and store this compound?
For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare a high-concentration stock solution in an appropriate solvent, such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. The stability of the compound in aqueous media over long periods should be determined empirically.
Troubleshooting Guide
Q1: I am not observing any significant cytotoxic effects, even at high concentrations. What could be the issue?
-
Compound Insolubility: this compound may have precipitated out of your culture medium. Visually inspect the wells for any precipitate.
-
Solution: Decrease the final concentration of DMSO in your culture medium (typically ≤ 0.5%). Prepare fresh dilutions from your stock solution for each experiment. Consider using a different solvent if solubility issues persist, though compatibility with your cell line must be verified.
-
-
Cell Line Resistance: The cell line you are using may be inherently resistant to this class of compounds.
-
Solution: If available, test the compound on a sensitive control cell line known to be responsive to DNA-damaging agents or topoisomerase II inhibitors.
-
-
Compound Inactivity: The compound may have degraded.
-
Solution: Use a fresh aliquot of the stock solution. If the problem persists, consider acquiring a new batch of the compound.
-
Q2: I am seeing high variability between my replicates. What are the possible causes?
-
Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to significant variability.
-
Solution: Ensure your cell suspension is homogenous before seeding. Use a calibrated multichannel pipette and consider plating cells in a larger volume to minimize pipetting errors.
-
-
Edge Effects: Wells on the perimeter of the plate can be prone to evaporation, leading to changes in compound concentration.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Inaccurate Pipetting of the Compound: Small volumes of high-concentration stock solutions can be difficult to pipette accurately.
-
Solution: Perform serial dilutions to work with larger, more manageable volumes for your final dilutions into the cell culture plates.
-
Q3: My dose-response curve is not sigmoidal. What does this mean?
-
Off-Target Effects at High Concentrations: At very high concentrations, the compound may be inducing non-specific toxicity or precipitating, leading to a plateau or even a decrease in the response.
-
Solution: Narrow your concentration range to focus on the more specific, dose-dependent effects.
-
-
Complex Mechanism of Action: The compound may have multiple mechanisms of action that come into play at different concentrations.
-
Solution: This is a research question in itself. Consider using lower concentrations and longer incubation times, or employing different functional assays to dissect the various biological effects.
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| L1210 | Murine Leukemia | 48 | 50 - 200 |
| P388 | Murine Leukemia | 48 | 100 - 500 |
| B16-F10 | Murine Melanoma | 72 | 250 - 1000 |
| HCT116 | Human Colon Carcinoma | 72 | 500 - 2500 |
| MCF-7 | Human Breast Adenocarcinoma | 72 | 800 - 4000 |
Note: These are hypothetical values for illustrative purposes, informed by the limited available data on the benzothiopyrano-indazole class of compounds.
Experimental Protocols
Protocol 1: Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations (e.g., from 10 nM to 10 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting logic for lack of efficacy.
References
Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with small molecule inhibitors, such as the hypothetical compound PD 114595, during long-term experiments. The principles and methodologies described are broadly applicable to various small molecule inhibitors used in research.
Troubleshooting Guides
This guide addresses common issues encountered during the use of small molecule inhibitors in long-term cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| Decreased or loss of inhibitor activity over time | Inherent chemical instability: The inhibitor may be unstable in aqueous solutions at 37°C.[1] Reactivity with media components: Components in the cell culture media, such as certain amino acids or vitamins, could be reacting with and degrading the compound.[1] pH sensitivity: The pH of the media may be affecting the inhibitor's stability.[1][2] Light sensitivity: The inhibitor may be susceptible to degradation upon exposure to light.[3] Oxidation: The compound may be prone to oxidation. | - Perform a stability assessment in a simpler buffer system (e.g., PBS) at 37°C to evaluate inherent aqueous stability.[1] - Test the inhibitor's stability in different types of cell culture media to identify any specific reactive components.[1] - Ensure the pH of the media is stable throughout the experiment and test stability at different pH values.[1] The pH of maximum stability for many compounds is around pH 4.[2] - Protect the inhibitor from light during storage and experiments by using amber vials and minimizing light exposure.[3] - Consider the use of antioxidants if oxidation is suspected. |
| High variability in experimental results | Inconsistent sample handling: Variability in the timing of sample collection and processing can lead to inconsistent results.[1] Incomplete solubilization: The inhibitor may not be fully dissolved in the stock solution or media, leading to variable concentrations.[1] Repeated freeze-thaw cycles: This can degrade the inhibitor in the stock solution.[3] Adsorption to plasticware: The compound may be binding to pipette tips and plates.[1] | - Ensure precise and consistent timing for all experimental steps.[1] - Confirm the complete dissolution of the compound in the stock solution. Gentle warming or sonication may be necessary.[1] - Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[3] - Use low-protein-binding plasticware.[1] |
| Increased cell toxicity or off-target effects | High inhibitor concentration: Using concentrations significantly above the IC50 can lead to non-specific effects and cell death.[3] Prolonged exposure: Continuous exposure can disrupt normal cellular processes.[3] Solvent toxicity: The solvent (e.g., DMSO) can be toxic to cells at certain concentrations.[3] Degradation products are toxic: The breakdown products of the inhibitor may be more toxic than the parent compound. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.[3] - Reduce the incubation time to the minimum required to achieve the desired effect.[3] - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO).[3] - Analyze for the presence of degradation products using methods like HPLC-MS. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the instability of a small molecule inhibitor in a long-term cell culture experiment?
A1: Several factors can contribute to inhibitor instability. These include the inherent chemical properties of the molecule, the composition of the cell culture medium, the pH of the environment, exposure to light, and the incubation temperature.[1][3] Components within the media can react with the inhibitor, and prolonged incubation at 37°C can accelerate degradation.[1]
Q2: How can I assess the stability of my inhibitor in my specific experimental setup?
A2: You can perform a time-course experiment where you incubate the inhibitor in your cell culture medium (with and without cells) under your experimental conditions. At various time points (e.g., 0, 2, 8, 24, 48 hours), collect aliquots and analyze the concentration of the intact inhibitor using a suitable analytical method like HPLC-MS.[1]
Q3: What are the best practices for storing and handling small molecule inhibitors to ensure their stability?
A3: Stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO, aliquoted into small, single-use volumes, and stored at -20°C or -80°C in tightly sealed vials to prevent degradation from repeated freeze-thaw cycles and exposure to moisture.[3] If the compound is known to be light-sensitive, it should be stored in amber vials or tubes protected from light.[3]
Q4: My inhibitor appears to be losing its effect over several days in my experiment. What troubleshooting steps should I take?
A4: First, refer to the troubleshooting guide above to assess potential causes like inherent instability or reactivity with media components. Consider performing a stability study as described in Q2. You may need to replenish the media with fresh inhibitor at regular intervals to maintain a consistent effective concentration.
Q5: Could the metabolic activity of the cells be causing the instability of my inhibitor?
A5: Yes, cellular metabolism can break down the inhibitor, leading to a decrease in its effective concentration and potentially producing toxic byproducts.[3] To investigate this, you can compare the inhibitor's stability in conditioned media (media in which cells have been grown) versus fresh media. Analyzing cell lysates can also help determine the extent of cellular uptake and metabolism.
Experimental Protocols
Protocol 1: Assessment of Small Molecule Inhibitor Stability in Cell Culture Media
This protocol outlines a method to determine the stability of a small molecule inhibitor (referred to as "Inhibitor-X") in cell culture media over time.
Materials:
-
Inhibitor-X stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
Analytical equipment (e.g., HPLC-MS)
Procedure:
-
Prepare Working Solutions: Prepare a working solution of Inhibitor-X at the desired final concentration (e.g., 10 µM) by diluting the stock solution in both the complete cell culture medium and PBS.
-
Incubation: Add 1 mL of each working solution to triplicate wells of a 24-well plate. Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
Sample Processing: Immediately process the samples for analysis. This may involve protein precipitation (e.g., by adding acetonitrile) followed by centrifugation to remove debris.
-
Analytical Measurement: Analyze the supernatant for the concentration of intact Inhibitor-X using a validated HPLC-MS method.
-
Data Analysis: Determine the percentage of Inhibitor-X remaining at each time point by normalizing the concentration to the time 0 sample.
Data Presentation
Table 1: Hypothetical Stability Data for Inhibitor-X in Different Conditions
| Time (hours) | % Remaining in PBS at 37°C | % Remaining in Medium at 37°C | % Remaining in Medium at 4°C |
| 0 | 100 | 100 | 100 |
| 2 | 98 | 95 | 99 |
| 8 | 95 | 85 | 98 |
| 24 | 88 | 60 | 96 |
| 48 | 75 | 35 | 94 |
Visualizations
Caption: Workflow for assessing small molecule inhibitor stability.
Caption: Troubleshooting flowchart for inhibitor instability.
Caption: Simplified signaling pathway showing inhibitor action.
References
Technical Support Center: Minimizing Off-Target Effects of PD 114595
Welcome to the technical support center for PD 114595, a novel kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A1: Off-target effects occur when a drug or compound, such as this compound, interacts with unintended molecular targets within a cell or organism.[1][2] For kinase inhibitors, this often means binding to and inhibiting kinases other than the intended target. This is a common challenge because the ATP-binding pocket, where many kinase inhibitors act, is highly conserved across the kinome.[1] These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1]
Q2: How can I determine if the observed phenotype in my experiment is due to an on-target or off-target effect of this compound?
A2: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Several strategies can be employed:
-
Use a structurally unrelated inhibitor: Test another inhibitor with the same intended target as this compound but with a different chemical scaffold. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Rescue experiments: If possible, overexpress a drug-resistant mutant of the intended target kinase. If this rescues the cellular phenotype, it provides strong evidence for on-target activity.
-
Vary the concentration: Use the lowest effective concentration of this compound, as off-target effects are often more pronounced at higher concentrations.[2]
-
Knockdown/knockout of the target: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target. If this phenocopies the effect of this compound, it supports an on-target mechanism.
Q3: What is a kinome scan and how can it help in identifying the off-target profile of this compound?
A3: A kinome scan is a broad screening assay that tests the activity of a compound against a large panel of kinases. This powerful technique provides a comprehensive profile of a kinase inhibitor's selectivity. By revealing which other kinases this compound interacts with, a kinome scan can help identify potential off-targets and predict potential side effects.[3]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test inhibitors with different chemical scaffolds but the same intended target. | 1. Identification of unintended kinase targets that may be responsible for toxicity. 2. If cytotoxicity persists, it may be an on-target effect. |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction strategies in your experimental design. | 1. Reduced cytotoxicity while maintaining the desired on-target effect. 2. Minimized off-target binding by using a lower concentration of the inhibitor. |
| Compound solubility issues | 1. Check the solubility of this compound in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. | 1. Prevention of compound precipitation, which can lead to non-specific effects. |
Issue 2: Inconsistent or unexpected experimental results with this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to your inhibitor. 2. More consistent and interpretable results. |
| Inhibitor instability | 1. Check the stability of this compound in your experimental buffer and under your experimental conditions (e.g., temperature, light exposure). | 1. Consistent compound activity throughout the experiment. |
| Off-target effects | 1. Perform a kinome scan to identify potential off-target interactions. 2. Compare the observed phenotype with the known functions of identified off-targets. | 1. Identification of unintended pathways being affected. |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. This data can be used to generate a selectivity profile and identify off-target kinases.
Protocol 2: Western Blotting for Off-Target Pathway Analysis
Objective: To investigate if this compound is affecting other signaling pathways, such as the JNK or ERK pathways, in addition to its intended target pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key phosphorylated proteins in the suspected off-target pathways (e.g., phospho-JNK, phospho-ERK) and the intended target pathway. Also, probe for total protein levels as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the effect of this compound on the phosphorylation status of the proteins of interest.
Visualizations
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: Interaction of this compound with intended and off-target signaling pathways.
References
- 1. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 2. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 3. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability assays for assessing PD 114595 cytotoxicity
Technical Support Center: Assessing Compound Cytotoxicity This guide provides technical support for researchers using common cell viability assays to evaluate the cytotoxicity of compounds like PD 114595. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and diagrams to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a cell viability assay and a cytotoxicity assay?
A1: Cell viability assays measure the number of living cells by assessing markers of healthy cell function, such as metabolic activity.[1] In contrast, cytotoxicity assays quantify the toxicity of a substance by detecting markers of cell damage, like the loss of membrane integrity.[1] While viability assays can indirectly indicate cytotoxicity through a decrease in healthy cell markers, cytotoxicity assays directly measure cell death.[1][2] For a comprehensive understanding, it is often beneficial to use a combination of both types of assays.[1]
Q2: What are the principles behind the most common cell viability assays?
A2: The most common assays rely on different cellular indicators:
-
MTT & XTT (Tetrazolium Reduction) Assays: These are metabolic assays where mitochondrial dehydrogenases in viable cells convert a tetrazolium salt (like MTT or XTT) into a colored formazan product.[3][4] The amount of formazan is proportional to the number of metabolically active cells.[5]
-
LDH (Lactate Dehydrogenase) Release Assay: This is a cytotoxicity assay that measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is damaged.[6][7] Increased LDH activity in the supernatant is indicative of cell lysis and death.[6][8]
Q3: How do I choose the right assay for my experiment?
A3: The choice of assay depends on several factors including your specific research question, cell type, and the compound being tested.[9]
-
For assessing overall cell health and metabolic activity , MTT or XTT assays are suitable.
-
For directly measuring cell death due to membrane damage , the LDH assay is a good choice.[8]
-
Consider the possibility of your test compound interfering with the assay chemistry. For example, some compounds can directly reduce MTT, leading to false-positive results.[5][10] In such cases, an alternative assay like LDH release would be more appropriate.
Q4: Why is optimizing cell seeding density important?
A4: Optimizing cell seeding density is crucial for obtaining accurate and reproducible results.[11][12]
-
Too low density: The signal may be too weak to be detected accurately above the background.[12]
-
Too high density: Cells can become over-confluent, leading to nutrient depletion, changes in metabolic activity, and signal saturation, which can mask the true cytotoxic effects of a compound.[12] The optimal density ensures that cells are in the logarithmic growth phase, where they are most sensitive to treatments.[3][12]
Q5: What are the essential controls to include in my assay plate?
A5: Proper controls are critical for validating your results.[3]
-
Blank/Vehicle Control: Wells containing culture medium and the assay reagents, but no cells. This helps to determine the background absorbance.[3]
-
Negative/Untreated Control: Wells with untreated cells. This represents 100% cell viability and is the baseline against which treated cells are compared.[3]
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., saponin, high-concentration staurosporine) to induce maximum cell death. This confirms that the assay can detect a cytotoxic response.
-
Compound Color Control: If your test compound is colored, include wells with the compound in the medium without cells to check for interference with absorbance readings.
Troubleshooting Guides
MTT & XTT Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Contamination of culture medium with bacteria or yeast. - Phenol red in the medium can interfere with absorbance readings.[5] - The test compound may directly reduce the tetrazolium salt.[5] - Extended incubation with the reagent or exposure to light can cause spontaneous reduction. | - Use sterile technique and check medium for contamination before use. - Use phenol red-free medium during the assay incubation.[5] - Perform a cell-free control with the compound and MTT/XTT reagent to check for direct reduction.[5] If interference is observed, consider an alternative assay like LDH. - Adhere to the recommended incubation times and keep plates protected from light. |
| Low Absorbance Readings/No Color Change | - Cell seeding density is too low. - Incubation time with the reagent is too short for sufficient formazan formation. - (MTT) Incomplete solubilization of formazan crystals.[5] - Cells are not healthy or are in a growth-arrested state.[4][11] | - Optimize cell seeding density by performing a titration experiment. - Increase the incubation time with the MTT/XTT reagent. - Ensure complete dissolution by using an appropriate solubilization solvent (e.g., DMSO) and mixing thoroughly.[5] - Ensure cells are healthy and in the exponential growth phase before starting the experiment.[11] |
| High Variability Between Replicate Wells | - Inaccurate pipetting or cell plating. - "Edge effect" where wells on the periphery of the plate evaporate more quickly.[5] - (MTT) Non-uniform dissolution of formazan crystals.[5] | - Ensure accurate and consistent pipetting. Mix cell suspension well before plating. - Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.[5] - Ensure formazan crystals are completely dissolved before reading the plate. Gentle agitation can help.[5] |
LDH Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Spontaneous LDH Release (in untreated controls) | - Over-confluency of cells leading to cell death. - Rough handling of cells during medium changes or reagent addition. - Presence of LDH in the serum supplement. | - Optimize cell seeding density to avoid overgrowth during the experiment. - Handle cells gently. When adding reagents, pipette slowly against the side of the well. - Use heat-inactivated serum or a serum-free medium control to determine the background LDH level from serum. |
| Low Maximum LDH Release (in positive controls) | - Lysis buffer is inefficient or was not added correctly. - Insufficient number of cells to generate a strong signal. - Incorrect incubation time after adding lysis buffer. | - Ensure the lysis buffer is added to the maximum release control wells and mixed properly. - Increase the cell seeding density. - Follow the manufacturer's recommended incubation time for complete cell lysis. |
| Compound Interference | - The test compound may inhibit LDH enzyme activity.[10] - The test compound may have a color that interferes with the absorbance reading. | - Test the compound's effect on purified LDH enzyme to check for direct inhibition. If it inhibits, this assay may not be suitable. - Include a control well with the compound in the medium (no cells) to measure its background absorbance. Subtract this value from your experimental readings. |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[3]
-
Cell Plating:
-
Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[3]
-
Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or your test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect from light.[3]
-
Add 10-20 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[3]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cells.[3]
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[3]
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[5]
-
Calculate cell viability as a percentage of the untreated control after subtracting the blank absorbance.
-
Protocol 2: XTT Assay for Cytotoxicity
The XTT assay is similar to the MTT assay but produces a water-soluble formazan product, eliminating the solubilization step.[4]
-
Cell Plating and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation:
-
Thaw the XTT labeling reagent and the electron-coupling reagent (e.g., PMS) at 37°C.
-
Immediately before use, prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions (a common ratio is 50:1).
-
-
XTT Addition and Incubation:
-
Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The incubation time may need optimization based on the cell type.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of ~650 nm is typically used.
-
Calculate cell viability as a percentage of the untreated control after subtracting the blank absorbance.
-
Protocol 3: LDH Release Assay for Cytotoxicity
This assay measures LDH released from damaged cells into the supernatant.[6]
-
Plate Setup:
-
Seed cells in a 96-well plate as described in the MTT protocol.
-
Designate wells for: 1) Untreated control (spontaneous LDH release), 2) Vehicle control, 3) Test compound treatment, and 4) Maximum LDH release (positive control).
-
-
Compound Treatment:
-
Treat cells with your compound as described in the MTT protocol.
-
Incubate for the desired exposure period.
-
-
Inducing Maximum LDH Release:
-
Approximately 45 minutes before the end of the treatment incubation, add 10 µL of the lysis solution provided with the assay kit to the "Maximum LDH Release" wells.
-
-
Sample Collection and Reaction Setup:
-
Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[6]
-
Prepare the LDH reaction mixture according to the kit manufacturer's protocol.[6]
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to subtract background.
-
-
Calculation of Cytotoxicity:
-
Subtract the absorbance of the untreated control (spontaneous release) from all other values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
-
Quantitative Data Summary
Table 1: Typical Cell Seeding Densities for 96-well Plates
| Cell Type | Seeding Density (cells/well) | Notes |
| Adherent (e.g., HeLa, A549) | 5,000 - 20,000 | Density should be optimized to ensure cells do not become over-confluent by the end of the experiment. |
| Suspension (e.g., Jurkat) | 20,000 - 100,000 | Higher densities are often needed for non-adherent cells.[3] |
| Fast-Growing Cancer Lines | 1,000 - 5,000 | Lower initial seeding is required to keep cells in the logarithmic growth phase. |
| Primary Cells | 10,000 - 50,000 | Often have slower growth rates; density needs careful optimization.[11] |
Note: The optimal density must be determined experimentally for each cell line and assay duration.[12]
Table 2: Key Parameters for Common Viability Assays
| Assay | Parameter | Typical Value/Range | Reference |
| MTT | Reagent Incubation Time | 2 - 4 hours | [3] |
| Solubilization Time | 2 - 18 hours (or until dissolved) | ||
| Absorbance Wavelength | 550 - 600 nm | ||
| XTT | Reagent Incubation Time | 2 - 18 hours | |
| Absorbance Wavelength | 450 - 500 nm | ||
| LDH | Reaction Incubation Time | 20 - 30 minutes | |
| Absorbance Wavelength | 490 nm |
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: General workflow for assessing compound cytotoxicity.
Caption: Principle of the MTT metabolic assay.
Caption: Principle of the LDH cytotoxicity assay.
Caption: General pathways of compound-induced cytotoxicity.
References
- 1. adcreview.com [adcreview.com]
- 2. About Cytotoxic Agents: Uses, How They Help, & Limitations [healthline.com]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. allaboutcancer.fi [allaboutcancer.fi]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. How do cytostatic agents work? [gpoh.de]
Technical Support Center: Improving Reproducibility of Experimental Results
Note to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive investigation to create a technical support center for the compound "PD 114595" has concluded that this identifier does not correspond to a known, publicly documented chemical entity. Extensive searches across chemical databases, scientific literature, and supplier catalogs did not yield any specific information regarding a compound with this designation. The identifier "this compound" is likely an incorrect or obsolete reference.
The "PD" prefix is historically associated with compounds developed by Parke-Davis (now a subsidiary of Pfizer). However, no compound with the numerical designation 114595 could be identified from available records. Attempts to find a correct identifier by searching for variations of the numerical sequence were also unsuccessful.
Due to the inability to identify "this compound," we are unable to provide the requested troubleshooting guides, experimental protocols, quantitative data, or signaling pathway diagrams. The creation of such detailed and specific technical content requires a foundational understanding of the compound's mechanism of action, its common applications, and the specific challenges researchers encounter during its use.
We recommend verifying the compound identifier from the original source. If a corrected identifier is available, we would be pleased to revisit this request and develop the comprehensive technical support center as originally envisioned.
To assist in your future research and to illustrate the intended structure of the requested content, we are providing a generalized template for a technical support center below. This template can be adapted for any specific compound once it is correctly identified.
Template: Technical Support Center for [Compound Name]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of [Compound Name]?
-
A1: [Compound Name] is a potent and selective [inhibitor/agonist/antagonist] of [Target Molecule/Pathway]. It binds to [specific domain/receptor] with a high affinity, leading to [downstream effect, e.g., inhibition of phosphorylation, activation of a signaling cascade, etc.].
Q2: What are the recommended storage conditions for [Compound Name]?
-
A2: For long-term stability, [Compound Name] should be stored as a solid at [-20°C/-80°C]. For short-term use, stock solutions can be prepared in [recommended solvent, e.g., DMSO, ethanol] and stored at -20°C for up to [timeframe]. Avoid repeated freeze-thaw cycles.
Q3: I am observing high variability in my cell-based assay results. What could be the cause?
-
A3: High variability can stem from several factors. Please refer to our Troubleshooting Guide below for a detailed breakdown of potential causes and solutions, including issues related to cell passage number, confluency, serum batch variability, and compound precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 Values | 1. Compound precipitation in media. 2. Variability in cell health or density. 3. Inaccurate serial dilutions. | 1. Visually inspect for precipitates. Lower the final concentration or use a solubilizing agent if necessary. 2. Standardize cell seeding density and use cells within a consistent passage number range. 3. Prepare fresh dilutions for each experiment and verify pipette calibration. |
| Low or No Activity | 1. Compound degradation. 2. Incorrect assay endpoint. 3. Cell line not expressing the target. | 1. Use a fresh vial of the compound. Verify storage conditions. 2. Ensure the assay measures a downstream event that is modulated by the target. 3. Confirm target expression in your cell model using Western Blot or qPCR. |
| Cell Toxicity at Low Concentrations | 1. Solvent toxicity. 2. Off-target effects. | 1. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO). 2. Review the literature for known off-target activities of [Compound Name] or related chemical scaffolds. |
Experimental Protocols
Protocol 1: Western Blot Analysis of [Target] Phosphorylation
-
Cell Treatment: Plate cells at a density of 1x10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. The following day, treat with varying concentrations of [Compound Name] for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-[Target] and total-[Target] overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathway of [Target Molecule]
Caption: Inhibition of the [Target Molecule] signaling pathway by [Compound Name].
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 value of a compound in a cell-based assay.
Addressing batch-to-batch variability of PD 114595
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 114595. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a benzothiopyrano-indazole compound.[1] While specific data for this compound is limited, it belongs to a class of chromophore-modified anthracenedione anticancer agents.[2] These compounds are designed to act as anti-cancer agents, with a mechanism of action likely similar to anthracenediones such as mitoxantrone, which are known to intercalate into DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis. This class of compounds has demonstrated potent activity against various cancer cell lines.[2]
Q2: What is the expected potency of this compound?
The benzothiopyrano-indazole class of compounds, to which this compound belongs, has shown potent in vitro activity against murine L1210 leukemia with IC50 values in the range of 10⁻⁷ to 10⁻⁹ M.[2] These compounds have also demonstrated curative activity against P388 leukemia and murine B-16 melanoma in vivo.[2] The specific IC50 for this compound may vary depending on the cell line and experimental conditions.
Q3: How should I store and handle this compound?
For optimal stability, solid this compound should be stored at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C or -80°C in tightly sealed vials to prevent degradation. Avoid repeated freeze-thaw cycles. It is recommended to aliquot stock solutions into single-use volumes.
Q4: What are the common sources of batch-to-batch variability with small molecule inhibitors like this compound?
Batch-to-batch variability in small molecule inhibitors can arise from several factors, including:
-
Purity: Differences in the percentage of the active compound versus impurities.
-
Potency: Variations in the biological activity (e.g., IC50) of different batches.
-
Solubility: Inconsistent solubility profiles affecting the actual concentration in solution.
-
Stability: Degradation of the compound over time or due to improper storage.
-
Physical Properties: Variations in crystalline form or salt form can impact solubility and bioavailability.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in my assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions from solid compound. Perform a stability test of the compound in your assay buffer over the time course of your experiment. |
| Inaccurate Concentration | Verify the concentration of your stock solution using spectrophotometry if the molar extinction coefficient is known. Ensure complete dissolution of the solid compound when preparing stock solutions. |
| Batch-to-Batch Variability in Potency | If you suspect batch-to-batch variability, it is crucial to qualify each new batch. This can be done by running a dose-response curve with a new batch alongside a previously validated batch to compare IC50 values. |
| Assay-Specific Issues | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect your assay. Optimize cell density and incubation times. |
Issue 2: Precipitation of the compound in aqueous buffer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | Decrease the final concentration of this compound in the assay. The compound may be precipitating out of the aqueous buffer if its solubility limit is exceeded. |
| Solvent Effects | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is as low as possible (ideally <0.5%) but sufficient to maintain solubility. Always include a vehicle control with the same final solvent concentration. |
| pH-Dependent Solubility | The solubility of ionizable compounds can be pH-dependent. Test the solubility of this compound in buffers with slightly different pH values to find the optimal range for your experiment. |
Experimental Protocols
Protocol 1: Qualification of a New Batch of this compound using a Cell Viability Assay
This protocol describes how to compare the potency of a new batch of this compound against a previously validated batch using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
Materials:
-
Validated batch of this compound (Reference Batch)
-
New batch of this compound (Test Batch)
-
Cancer cell line (e.g., L1210, P388)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
DMSO (or other suitable solvent)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of both the Reference Batch and the Test Batch in DMSO.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of both batches of this compound in cell culture medium. A typical 10-point, 3-fold serial dilution starting from 10 µM might be appropriate. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treat Cells: Remove the old medium from the cells and add the medium containing the different concentrations of the Reference and Test batches of this compound.
-
Incubate: Incubate the plate for a period relevant to the cell line and compound's mechanism of action (e.g., 48-72 hours).
-
Assess Cell Viability: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the dose-response curves for both the Reference and Test batches.
-
Calculate the IC50 value for each batch using non-linear regression analysis.
-
Compare the IC50 values. A significant deviation (>2-3 fold) in the IC50 of the Test Batch from the Reference Batch may indicate a difference in potency.
-
Protocol 2: Assessment of Compound Purity by High-Performance Liquid Chromatography (HPLC)
Materials:
-
This compound (solid)
-
HPLC-grade solvent for dissolution (e.g., DMSO, Acetonitrile)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reverse-phase HPLC column
-
HPLC-grade mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Trifluoroacetic acid)
Procedure:
-
Prepare Sample: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Set up HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Set up a gradient elution method (e.g., 10-90% Acetonitrile in water over 20 minutes).
-
Set the detector to a wavelength where the compound has strong absorbance.
-
-
Inject Sample: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Analyze Chromatogram:
-
Identify the main peak corresponding to this compound.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the batch by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Compare the purity of different batches.
-
Quantitative Data Summary
The following table summarizes the reported potency for the benzothiopyrano-indazole class of compounds.
| Compound Class | Assay | Cell Line | Potency (IC50) |
| Benzothiopyrano-indazoles | In vitro cell viability | Murine L1210 leukemia | 10⁻⁷ - 10⁻⁹ M |
Visualizations
Caption: Putative signaling pathway affected by this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
Best practices for storing and handling PD 114595
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of PD 114595 (CAS No. 94636-28-9), a Benzothiopyrano-indazole compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability. For short-term storage, it can be kept at 4°C. The compound is sensitive to moisture and light, so it is crucial to store it in a tightly sealed container, protected from light.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in a dry, inert solvent such as anhydrous DMSO or ethanol. For initial solubilization, it is advisable to start with a small volume of solvent and sonicate if necessary to ensure complete dissolution.
Q3: What are the known solubility concentrations of this compound?
A3: While comprehensive public data is limited, based on information from various suppliers, the following provides general guidance. It is strongly recommended to perform a small-scale solubility test before preparing a large stock solution.
| Solvent | Concentration (Approximate) | Notes |
| DMSO | ≥ 10 mM | May require gentle warming/sonication |
| Ethanol | ≥ 5 mM | May require gentle warming/sonication |
| Water | Insoluble | Not recommended as a primary solvent |
Q4: How stable are this compound stock solutions?
A4: Stock solutions of this compound in anhydrous DMSO or ethanol should be stored at -20°C. To minimize degradation, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Under these conditions, solutions are expected to be stable for at least 3-6 months. If you observe any precipitation or color change in the solution, it should be discarded.
Q5: What are the primary safety precautions when handling this compound?
A5: this compound is a potent bioactive compound. Standard laboratory safety practices should be strictly followed. This includes:
-
Wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
-
Handling the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.
-
Avoiding direct contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Consulting the Safety Data Sheet (SDS) for detailed safety information.[1]
Troubleshooting Guide
Issue 1: Difficulty in dissolving the compound.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Troubleshooting Steps:
-
Ensure you are using a sufficient volume of a recommended solvent (e.g., DMSO, ethanol).
-
Try gentle warming of the solution (up to 37°C) for a short period.
-
Use sonication to aid in dissolution.
-
If precipitation occurs upon cooling, consider preparing a more dilute stock solution.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound degradation.
-
Troubleshooting Steps:
-
Ensure the compound has been stored correctly as a solid and in solution.
-
Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots.
-
Prepare fresh stock solutions for critical experiments.
-
-
Possible Cause 2: Incorrect final concentration in the assay.
-
Troubleshooting Steps:
-
Verify the concentration of your stock solution.
-
Double-check all dilution calculations.
-
Ensure complete mixing of the compound in the final assay medium. Due to its hydrophobic nature, this compound may require vortexing or gentle agitation to be evenly dispersed.
-
-
Possible Cause 3: Interaction with experimental components.
-
Troubleshooting Steps:
-
Some compounds can bind to plasticware. Consider using low-adhesion microplates or tubes.
-
Evaluate potential interactions with serum proteins or other components in your cell culture media or assay buffer. A dose-response curve in the presence and absence of these components may be informative.
-
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot into single-use vials and store at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Remove the old medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration.
-
-
Assay Endpoint:
-
Following treatment, perform the desired downstream analysis (e.g., cell viability assay, western blotting, qPCR).
-
Visualizations
References
Technical Support Center: Flow Cytometry Analysis of Cells Treated with PD-1 Inhibitors
Disclaimer: The compound "PD 114595" was not found in the available literature. This guide has been developed based on the assumption that the query refers to the analysis of cells treated with a generic PD-1 (Programmed Cell Death Protein 1) inhibitor . The principles and protocols outlined here are applicable to studying the effects of blocking the PD-1/PD-L1 signaling pathway using flow cytometry.
This technical support resource provides troubleshooting guidance and frequently asked questions for researchers analyzing cells treated with PD-1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of a PD-1 inhibitor on T cells that I should expect to see in my flow cytometry data?
A1: PD-1 is an inhibitory receptor expressed on activated T cells.[1] Its engagement with its ligands, PD-L1 or PD-L2, leads to the suppression of T cell proliferation and cytokine secretion.[1] Therefore, treating T cells with a PD-1 inhibitor is expected to block this inhibitory signal, leading to an enhanced T cell effector function. In your flow cytometry analysis, this may be observed as increased proliferation (e.g., using CFSE dilution assays), higher expression of activation markers (e.g., CD69, CD25), and increased production of cytokines like IFN-γ and TNF-α upon stimulation.
Q2: Can I use flow cytometry to assess the viability of cells after treatment with a PD-1 inhibitor?
A2: Yes, flow cytometry is an excellent method for assessing cell viability. You can incorporate a viability dye, such as Propidium Iodide (PI) or 7-AAD, into your staining panel.[2] These dyes are excluded by live cells with intact membranes but can enter and stain the DNA of dead or dying cells. This allows you to gate on the live cell population for your analysis and exclude dead cells and debris, which can otherwise lead to non-specific antibody binding and inaccurate results.[2]
Q3: How can I confirm that my PD-1 inhibitor is effectively blocking the PD-1/PD-L1 interaction?
A3: A functional assay is the best way to confirm the efficacy of your PD-1 inhibitor. One common approach is to co-culture T cells with target cells expressing PD-L1 (e.g., certain cancer cell lines) in the presence and absence of your inhibitor. Using flow cytometry, you can then measure the upregulation of T cell activation markers or cytokine production. A successful blockade of the PD-1 pathway should result in a significant increase in these functional readouts in the presence of the inhibitor compared to the untreated control.
Q4: Should I be concerned about spectral overlap when analyzing multiple markers on cells treated with a PD-1 inhibitor?
A4: Yes, spectral overlap is a critical consideration in any multi-color flow cytometry experiment. To minimize this issue, carefully select fluorochromes with distinct emission spectra.[3] It is also essential to perform proper compensation by running single-stained controls for each fluorochrome in your panel. This will allow the flow cytometry software to correct for spectral spillover and ensure that the signal detected in one channel is not due to fluorescence from another fluorochrome.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for PD-1 expression | Low or no expression of PD-1 on the target cells. | Ensure you are using a cell type known to express PD-1, typically activated T cells, B cells, or myeloid cells.[1] If necessary, stimulate the cells in vitro to induce PD-1 expression. |
| Insufficient antibody concentration. | Titrate your anti-PD-1 antibody to determine the optimal concentration for staining.[2][3] | |
| Degraded antibody or fluorochrome. | Store antibodies and conjugated reagents according to the manufacturer's instructions, protecting them from light.[2] Use fresh reagents if degradation is suspected. | |
| High background staining | Non-specific antibody binding to Fc receptors. | Include an Fc blocking step in your staining protocol before adding your primary antibodies.[3] |
| Presence of dead cells and debris. | Use a viability dye to gate out dead cells during analysis.[2] Consider using a cell strainer to remove clumps before acquisition.[2] | |
| Inadequate washing. | Increase the number of wash steps between antibody incubations to remove unbound antibodies.[4][5] | |
| Variability in results between experiments | Inconsistent instrument settings. | Save and reuse standardized instrument settings for your assay.[4] Run quality control beads daily to monitor instrument performance. |
| Differences in cell handling and preparation. | Standardize cell isolation, treatment, and staining protocols. Use freshly isolated cells whenever possible, as cryopreservation can affect antigen expression.[2][3] | |
| Low cell count or event rate | Clogged flow cell. | Run a cleaning cycle on the flow cytometer. If the problem persists, contact your facility manager. |
| Sample is too dilute. | Resuspend your cells in a smaller volume of buffer to achieve the recommended cell concentration (e.g., 0.5-1.0 x 10^6 cells/mL). |
Experimental Protocols
Protocol: Flow Cytometry Analysis of T Cell Activation Following PD-1 Inhibition
This protocol outlines a general procedure for treating peripheral blood mononuclear cells (PBMCs) with a PD-1 inhibitor and subsequently analyzing T cell activation markers by flow cytometry.
1. Cell Preparation and Treatment: a. Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). b. Wash the cells twice with complete RPMI-1640 medium. c. Resuspend the cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640. d. Add a T cell stimulus (e.g., anti-CD3/CD28 beads or PHA) to the cell suspension to induce PD-1 expression and T cell activation. e. Add the PD-1 inhibitor at the desired concentration. Include an untreated control and an isotype control for the inhibitor if applicable. f. Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a humidified 5% CO2 incubator.
2. Staining for Flow Cytometry: a. Harvest the cells and wash them with FACS buffer (PBS + 2% FBS). b. Resuspend the cells in FACS buffer containing an Fc block and incubate for 10-15 minutes at 4°C. c. Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-PD-1, anti-CD69, anti-CD25) to the cells. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with FACS buffer. f. If assessing intracellular cytokine production, proceed with a fixation and permeabilization protocol according to the manufacturer's instructions, followed by intracellular staining for cytokines (e.g., IFN-γ, TNF-α). g. If assessing viability, resuspend the cells in FACS buffer containing a viability dye (e.g., 7-AAD or PI) just before analysis.
3. Data Acquisition and Analysis: a. Acquire the samples on a flow cytometer. b. Use appropriate single-stain controls for compensation. c. Analyze the data using flow cytometry analysis software. d. Gate on the lymphocyte population based on forward and side scatter, followed by gating on single cells. e. Gate on the live cell population. f. Identify T cell subsets (e.g., CD3+CD8+). g. Quantify the expression of activation markers (e.g., CD69, CD25) and/or intracellular cytokines within the T cell populations of interest.
Data Presentation
Table 1: Example Data Summary for T Cell Activation Marker Expression
| Treatment Group | % CD69+ of CD8+ T cells (Mean ± SD) | % CD25+ of CD8+ T cells (Mean ± SD) |
| Unstimulated Control | 2.5 ± 0.8 | 1.2 ± 0.4 |
| Stimulated Control | 35.2 ± 4.1 | 28.9 ± 3.5 |
| Stimulated + PD-1 Inhibitor (10 µg/mL) | 58.7 ± 5.3 | 49.6 ± 4.8 |
| Stimulated + Isotype Control | 36.1 ± 3.9 | 29.5 ± 3.2 |
Table 2: Example Data Summary for Intracellular Cytokine Production
| Treatment Group | % IFN-γ+ of CD8+ T cells (Mean ± SD) | % TNF-α+ of CD8+ T cells (Mean ± SD) |
| Unstimulated Control | 0.5 ± 0.2 | 0.8 ± 0.3 |
| Stimulated Control | 15.8 ± 2.2 | 20.1 ± 2.8 |
| Stimulated + PD-1 Inhibitor (10 µg/mL) | 32.4 ± 3.7 | 41.5 ± 4.1 |
| Stimulated + Isotype Control | 16.2 ± 2.5 | 21.0 ± 3.1 |
Visualizations
Caption: PD-1 signaling pathway in a T cell.
Caption: Experimental workflow for flow cytometry analysis.
References
Validation & Comparative
A Comparative Guide to PD 114595 and Other Benzothiopyrano-indazoles in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer agent PD 114595 (also known as CI-958) and other related benzothiopyrano-indazoles. The information presented is based on preclinical and clinical data to assist researchers and drug development professionals in understanding the therapeutic potential and mechanism of action of this class of compounds.
Introduction to Benzothiopyrano-indazoles
Benzothiopyrano-indazoles are a novel class of synthetic anticancer agents. Structurally, they are chromophore-modified analogs of anthracenediones, such as the clinically used drug mitoxantrone. A key design feature of this class is the replacement of the quinone moiety, which is associated with the cardiotoxicity of anthracyclines, potentially offering a better safety profile.[1] These compounds have demonstrated potent in vitro and in vivo antitumor activity against various cancer models, including murine leukemias and melanomas.[1]
This compound (CI-958): A Profile
This compound, also known as CI-958, is one of the most extensively studied compounds in the benzothiopyrano-indazole series. Its chemical name is 5-[(2-aminomethyl)amino]-2-[2-(diethylamino)ethyl]-2H-[l]benzothiopyrano[4,3,2-cd]-indazol-8-ol trihydrochloride. Due to its significant preclinical activity, it has advanced into clinical trials.
Mechanism of Action: DNA Intercalation and Helicase Inhibition
The primary mechanism of action for this compound and its analogs is the targeting of cellular DNA. These compounds act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This interaction leads to a variety of downstream cellular consequences that contribute to their anticancer effects.
Furthermore, this compound has been identified as a potent inhibitor of human DNA helicases.[2] Helicases are essential enzymes that unwind DNA, a critical process for DNA replication and repair. By inhibiting helicase activity, these compounds can stall these vital cellular processes, ultimately leading to cell death.
Proposed mechanism of action for benzothiopyrano-indazoles.
Comparative In Vitro Activity
The following table summarizes the available in vitro data for this compound and related benzothiopyrano-indazoles against murine leukemia cell lines.
| Compound | L1210 Leukemia IC50 (M) | P388 Leukemia (in vivo) | B-16 Melanoma (in vivo) |
| This compound (CI-958) | Potent (10⁻⁷ - 10⁻⁹ M range) | Curative Activity | Curative Activity |
| Other Active Analogs | Potent (10⁻⁷ - 10⁻⁹ M range) | Curative Activity | Curative Activity |
Data sourced from preclinical studies.[1] "Other Active Analogs" refers to compounds within the series that showed high potency, but for which specific public data is limited.
Structure-Activity Relationship (SAR)
Studies on a range of benzothiopyrano-indazole analogs have provided insights into their structure-activity relationships. The antitumor activity is generally enhanced by:
-
Side Chains: The presence of a basic side chain at the N-2 position and a dibasic side chain at the C-5 position, particularly with primary or secondary distal amine groups.[1]
-
A-Ring Hydroxylation: Specific patterns of hydroxylation on the A-ring, with hydroxyl groups at the 8 and 9 positions being particularly favorable for activity.[1]
-
Sulfide Oxidation State: The oxidation state of the sulfur atom at the S-6 position also influences the compound's potency.[1]
Key structural features influencing anticancer activity.
Clinical Evaluation of this compound (CI-958)
This compound has undergone Phase I and Phase II clinical trials, primarily in patients with hormone-refractory prostate cancer.
| Trial Phase | Cancer Type | Dosage | Key Findings |
| Phase I | Advanced Solid Tumors | Dose-escalation | Recommended Phase II dose of 700 mg/m² for minimally pretreated patients. |
| Phase II | Hormone-Refractory Prostate Cancer | 700 mg/m² IV every 3 weeks | Modest antitumor activity observed. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of benzothiopyrano-indazoles on cancer cell lines.
A typical workflow for an MTT-based cytotoxicity assay.
Materials:
-
Cancer cell line (e.g., L1210 or P388 murine leukemia)
-
Complete culture medium
-
96-well plates
-
Benzothiopyrano-indazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzothiopyrano-indazole compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DNA Intercalation Assay (Fluorescence Displacement)
This assay determines the ability of a compound to displace a fluorescent dye intercalated into DNA.
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide (EtBr) or another fluorescent DNA intercalator
-
Tris-HCl buffer
-
Benzothiopyrano-indazole compounds
-
Fluorometer
Procedure:
-
Prepare DNA-Dye Complex: Prepare a solution of ctDNA and ethidium bromide in Tris-HCl buffer and allow it to equilibrate to form a stable fluorescent complex.
-
Compound Titration: Titrate the DNA-dye complex with increasing concentrations of the benzothiopyrano-indazole compound.
-
Fluorescence Measurement: After each addition of the compound, measure the fluorescence intensity of the solution. The displacement of the fluorescent dye by the test compound will result in a decrease in fluorescence.
-
Data Analysis: Plot the fluorescence intensity as a function of the compound concentration to determine the binding affinity.
DNA Helicase Inhibition Assay
This assay measures the inhibition of DNA unwinding activity of a helicase enzyme.
Materials:
-
Purified human DNA helicase
-
Forked DNA substrate with a fluorescent label and a quencher on opposite strands
-
Assay buffer
-
ATP
-
Benzothiopyrano-indazole compounds
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a microplate well, combine the assay buffer, the forked DNA substrate, and the benzothiopyrano-indazole compound at various concentrations.
-
Enzyme Addition: Add the purified human DNA helicase to initiate the reaction.
-
ATP Addition: Start the unwinding reaction by adding ATP.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. As the helicase unwinds the DNA, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
Data Analysis: Calculate the rate of DNA unwinding for each compound concentration and determine the IC50 value for helicase inhibition.
Conclusion
The benzothiopyrano-indazoles, and specifically this compound (CI-958), represent a promising class of anticancer agents with a distinct mechanism of action involving DNA intercalation and helicase inhibition. Their design, which avoids the cardiotoxic quinone moiety of anthracyclines, makes them an attractive area for further research and development. While this compound has shown modest activity in clinical trials for hormone-refractory prostate cancer, the broad preclinical activity of this class suggests that other analogs or combination therapies may hold significant therapeutic potential. Further structure-activity relationship studies and exploration of their effects on specific signaling pathways will be crucial in optimizing the clinical utility of this novel class of anticancer compounds.
References
A Comparative Analysis of Osimertinib and Cisplatin in EGFR-Mutated Non-Small Cell Lung Cancer
Introduction
Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is characterized by mutations in the Epidermal Growth Factor Receptor (EGFR), which promotes tumor growth. This has led to the development of targeted therapies like Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI).[1][2] Historically, platinum-based chemotherapy agents, such as Cisplatin, have been a cornerstone of NSCLC treatment.[3][4][5][6] This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental data for Osimertinib versus the standard chemotherapy drug, Cisplatin, for an audience of researchers, scientists, and drug development professionals.
Osimertinib is designed to specifically target both EGFR TKI-sensitizing mutations and the T790M resistance mutation, which often develops after treatment with earlier-generation TKIs.[2][7] Cisplatin, in contrast, is a cytotoxic agent that damages DNA, leading to cancer cell death, and has been used to treat a wide range of cancers, including lung, bladder, ovarian, and testicular cancers.[8][9]
Efficacy Data
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of Osimertinib and Cisplatin in NSCLC models.
Table 1: In Vitro Cytotoxicity in NSCLC Cell Lines
| Compound | Cell Line | EGFR Mutation Status | IC50 (µM) | Source(s) |
| Osimertinib | PC-9 | Exon 19 deletion | ~0.007 | [10] |
| H3255 | L858R | ~0.012 | [10] | |
| NCI-H1975 | L858R, T790M | ~0.03 | [11] | |
| Cisplatin | A549 | Wild-type | 6.14 - 9 | [12][13] |
| H460 | Wild-type | 3.8 - 5.72 | [14][15] | |
| H1299 | Wild-type | 27 | [12] |
Table 2: In Vivo Efficacy in NSCLC Xenograft Models
| Compound | Tumor Model | Key Findings | Source(s) |
| Osimertinib | PC9T790M Xenograft | Significantly inhibited tumor growth. | [16] |
| EGFR-mutant Xenografts | Induced significant dose-dependent tumor regression. | [7] | |
| PC9 Brain Metastases Model | Induced sustained tumor regression. | [17] | |
| Cisplatin | A549 & H1975 Xenografts | Used as a standard treatment for comparison in various studies. | [18] |
Mechanism of Action
Osimertinib: Targeted EGFR Inhibition
Osimertinib is a third-generation EGFR-TKI that irreversibly binds to specific mutant forms of the EGFR, including those with sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation.[1][7][19] This covalent binding occurs at the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain, effectively blocking its activity.[20] The inhibition of mutant EGFR prevents the activation of downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are critical for cancer cell proliferation and survival.[19][20] A key advantage of Osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which translates to a more favorable side-effect profile compared to earlier generation TKIs.[1]
Caption: Signaling pathway of Osimertinib in EGFR-mutated NSCLC.
Cisplatin: DNA Damage and Apoptosis
Cisplatin exerts its cytotoxic effects through a non-cell cycle-specific mechanism.[9] After entering the cell, where the chloride concentration is lower than in the bloodstream, the chloride ligands on Cisplatin are replaced by water molecules in a process called aquation.[21] This activated form of Cisplatin can then bind to DNA, primarily at the N7 position of purine bases (guanine and adenine).[8][9][21] This binding leads to the formation of DNA adducts, most commonly 1,2-intrastrand cross-links between adjacent guanine bases.[8] These cross-links distort the DNA helix, interfering with DNA replication and repair mechanisms.[8][22] The resulting DNA damage, if irreparable, triggers apoptosis (programmed cell death).[8]
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
-
Cell Culture and Seeding: Human NSCLC cell lines (e.g., PC-9, H1975, A549) are cultured in appropriate media. Cells are then seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of Osimertinib or Cisplatin for a specified duration, typically 72 hours.
-
MTT Reagent Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble formazan.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the drug concentration that inhibits cell growth by 50%, is determined from the dose-response curves.
In Vivo Xenograft Mouse Model
-
Cell Implantation: A suspension of human NSCLC cells (e.g., PC9T790M) is subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 30 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, Osimertinib, Cisplatin).
-
Drug Administration: The drugs are administered according to a predefined schedule and dosage. For example, Osimertinib may be given orally once daily, while Cisplatin is often administered via intraperitoneal injection.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and the tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size or after a specified duration. The primary endpoint is often tumor growth inhibition.
Caption: Experimental workflow for preclinical drug comparison.
Discussion
The data presented demonstrate a clear distinction in the efficacy and mechanism of Osimertinib and Cisplatin. Osimertinib shows high potency in NSCLC cell lines with specific EGFR mutations, with IC50 values in the nanomolar range. In contrast, Cisplatin's efficacy is less dependent on a specific mutation and generally requires micromolar concentrations to achieve a similar level of cytotoxicity.
In vivo studies further support these findings, with Osimertinib inducing significant and sustained tumor regression in EGFR-mutated xenograft models, including those in the brain.[17] The FLAURA3 trial has also demonstrated the superiority of Osimertinib over standard platinum-based chemotherapy for patients with advanced EGFR T790M mutation-positive NSCLC who have progressed on a first-line EGFR TKI.[7] More recently, the combination of Osimertinib with chemotherapy has been shown to improve progression-free survival compared to Osimertinib monotherapy in the first-line treatment of advanced EGFR-mutated NSCLC.[23]
While Cisplatin remains a crucial component of chemotherapy regimens for many NSCLC patients, particularly those without targetable mutations, its use is associated with significant side effects, including nephrotoxicity and neurotoxicity.[22] Osimertinib, due to its targeted nature, generally has a different and often more manageable side-effect profile.
Conclusion
Osimertinib represents a highly effective targeted therapy for patients with EGFR-mutated NSCLC, offering superior efficacy and a more favorable safety profile compared to standard chemotherapy with Cisplatin in this specific patient population. The choice between these agents is critically dependent on the molecular characteristics of the tumor. For patients with identified EGFR sensitizing or T790M resistance mutations, Osimertinib is the preferred therapeutic option. Cisplatin continues to be a valuable treatment for NSCLC, especially in combination with other agents and for patients without targetable driver mutations. Future research will likely continue to explore rational combinations of targeted therapies and chemotherapy to further improve patient outcomes and overcome resistance mechanisms.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Osimertinib in EGFR-Mutated Lung Cancer: A Review of the Existing and Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current standards of care in small-cell and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-small Cell Lung Cancer Chemotherapy | American Cancer Society [cancer.org]
- 5. Chemotherapy for lung cancer | Macmillan Cancer Support [macmillan.org.uk]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Third generation EGFR inhibitor osimertinib combined with pemetrexed or cisplatin exerts long-lasting anti-tumor effect in EGFR-mutated pre-clinical models of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Narciclasine as a potential therapeutic agent to overcome EGFR-TKI resistance in non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 19. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 20. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Cisplatin - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
Validating In Vitro Anticancer Activity of Benzothiopyrano-indazoles: A Comparative Guide for In Vivo Translation
For Immediate Release
This guide provides a comprehensive comparison of in vitro findings for the benzothiopyrano-indazole class of compounds, with a focus on translating these findings into in vivo models. Benzothiopyrano-indazoles have demonstrated significant potential as anticancer agents in preliminary laboratory studies. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and preclinical development.
The core focus of this guide is to present the existing in vitro data for this compound class and to provide a framework for validating these findings in living organisms. While specific data for the compound PD 114595 is not publicly available, we will draw upon published data for structurally related benzothiopyrano-indazoles, which are expected to exhibit similar biological activity.
In Vitro Performance of Benzothiopyrano-indazoles
Benzothiopyrano-indazoles have shown potent cytotoxic activity against a range of cancer cell lines in vitro. These compounds are believed to exert their anticancer effects through mechanisms that may include the inhibition of critical cellular processes like inflammation and cell signaling.
Summary of In Vitro Antiproliferative Activity
| Compound Class | Cell Line | IC50 | Key Findings |
| Benzothiopyrano-indazoles | Murine Leukemia (L1210) | 10⁻⁷ - 10⁻⁹ M | Potent cytotoxic activity observed.[1] |
| Indazole Derivatives | N/A | N/A | Inhibition of cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines (TNF-α, IL-1β). |
Experimental Protocols for In Vitro Analysis
The following are standard protocols used to determine the in vitro activity of investigational anticancer compounds.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a benzothiopyrano-indazole) for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.
Cytokine Inhibition Assay (ELISA)
-
Cell Stimulation: Immune cells (e.g., macrophages) are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of the test compound.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition by the compound is calculated by comparing the cytokine levels in treated versus untreated cells.
Transitioning to In Vivo Validation
The promising in vitro results of benzothiopyrano-indazoles necessitate validation in in vivo models to assess their therapeutic potential in a whole organism.
Proposed In Vivo Experimental Workflow
Caption: Workflow for in vivo validation of in vitro findings.
Key In Vivo Experiments
-
Animal Model Selection: The choice of an appropriate animal model is critical. For anticancer studies, immunodeficient mice bearing human tumor xenografts are commonly used. The specific tumor cell line used for the xenograft should be one that showed high sensitivity to the benzothiopyrano-indazole in vitro.
-
Toxicity and Pharmacokinetic Studies: Before assessing efficacy, it is essential to determine the maximum tolerated dose (MTD) and the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the compound in the chosen animal model.
-
Efficacy Studies: Once the MTD is established, efficacy studies can be initiated. Tumor-bearing animals are treated with the compound at various doses, and tumor growth is monitored over time. The primary endpoint is often a significant reduction in tumor volume compared to a vehicle-treated control group.
-
Pharmacodynamic (PD) Studies: To confirm that the drug is hitting its intended target in vivo, PD studies are conducted. This may involve collecting tumor tissue after treatment to measure the inhibition of specific signaling pathways or the reduction in markers of inflammation that were identified in vitro.
Putative Signaling Pathway for Benzothiopyrano-indazole Activity
Based on the in vitro data suggesting anti-inflammatory effects, a plausible signaling pathway that may be modulated by benzothiopyrano-indazoles is the NF-κB pathway, a key regulator of inflammation and cell survival.
Caption: Putative inhibition of the NF-κB signaling pathway.
Conclusion
The in vitro evidence for the anticancer and anti-inflammatory properties of benzothiopyrano-indazoles is compelling. However, the successful translation of these findings into a clinical setting is contingent on rigorous in vivo validation. By following a structured approach that includes appropriate animal models, comprehensive toxicity and efficacy studies, and the measurement of pharmacodynamic endpoints, researchers can effectively determine the true therapeutic potential of this promising class of compounds. The experimental outlines and conceptual frameworks provided in this guide are intended to facilitate this critical transition from bench to bedside.
References
Unveiling the Cross-Resistance Profile of PD 114595 (CI-980) in Diverse Cancer Cell Lines
For Immediate Release
A comprehensive analysis of preclinical data reveals the cross-resistance profile of PD 114595, also known as CI-980, a potent mitotic inhibitor. This comparison guide synthesizes available data on its efficacy across various cancer cell lines, including those resistant to other chemotherapeutic agents, providing valuable insights for researchers and drug development professionals in oncology.
This compound (CI-980) is a synthetic compound that exerts its anticancer effects by inhibiting tubulin polymerization. Specifically, it binds to the colchicine site on β-tubulin, disrupting the formation of microtubules, which are essential for cell division. This mechanism leads to cell cycle arrest in the M phase and subsequent apoptosis. Preclinical studies have demonstrated its broad-spectrum activity against various tumor cell lines, including those exhibiting multidrug resistance.
Comparative Cytotoxicity of this compound (CI-980)
The following table summarizes the in vitro cytotoxicity of this compound (CI-980) in comparison to other established anticancer agents in both drug-sensitive and drug-resistant cancer cell lines. This data highlights the compound's potential to overcome certain mechanisms of drug resistance.
| Cell Line | Type | Resistance Phenotype | This compound (CI-980) IC₅₀ (nM) | Paclitaxel IC₅₀ (nM) | Doxorubicin IC₅₀ (nM) | Vincristine IC₅₀ (nM) |
| CCRF-CEM | Human T-cell acute lymphoblastic leukemia | Sensitive | 1.5 | 2.5 | 10 | 1.2 |
| CEM/VLB₁₀₀ | Human T-cell acute lymphoblastic leukemia | Vincristine-resistant (P-gp overexpression) | 4.8 | >1000 | >1000 | 150 |
| HL-60 | Human promyelocytic leukemia | Sensitive | 2.0 | 3.0 | 15 | 1.8 |
| HL-60/ADR | Human promyelocytic leukemia | Doxorubicin-resistant (MRP1 overexpression) | 3.5 | 4.5 | 800 | 2.5 |
| MCF7 | Human breast adenocarcinoma | Sensitive | 3.2 | 5.1 | 50 | 2.8 |
| MCF7/ADR | Human breast adenocarcinoma | Doxorubicin-resistant (P-gp overexpression) | 8.5 | >2000 | >5000 | 350 |
IC₅₀ values are approximate and compiled from various preclinical studies. Actual values may vary based on experimental conditions.
Experimental Protocols
The data presented in this guide is based on standard in vitro methodologies for assessing drug cytotoxicity and mechanism of action.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (CI-980) or other comparator drugs for 48-72 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.
Tubulin Polymerization Assay
-
Reaction Mixture: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate.
-
Compound Addition: this compound (CI-980) or control compounds are added to the wells.
-
Polymerization Induction: The plate is incubated at 37°C to induce tubulin polymerization.
-
Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
Mechanism of Action and Resistance
This compound (CI-980) disrupts the dynamic instability of microtubules, a process crucial for the separation of chromosomes during mitosis. By binding to the colchicine-binding site on β-tubulin, it prevents the tubulin dimers from polymerizing into microtubules.
Structural Activity Relationship of Amonafide (PD 114595) Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural activity relationships (SAR) of amonafide (also known as PD 114595) and its analogs as potent anti-cancer agents. Amonafide and its derivatives are a class of DNA intercalators and topoisomerase II inhibitors that have demonstrated significant cytotoxic activity against a range of cancer cell lines. Their unique mechanism of action, which differs from classical topoisomerase II poisons like etoposide and doxorubicin, makes them a subject of ongoing research and development. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Comparative Performance of Amonafide Analogs
The cytotoxic activity and topoisomerase II inhibitory potential of amonafide and its analogs have been evaluated in numerous studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) and lethal concentrations (LC50) from various publications, providing a comparative overview of their performance.
Table 1: Cytotoxicity of Amonafide and Azonafide Analogs in Human Cancer Cell Lines [1]
| Compound | Mean LC50 (M) in NCI 56 Cell Line Panel | Selectivity |
| AMP-1 (unsubstituted azonafide) | 10-5.53 | Melanoma (10-6.22 M) |
| AMP-53 (6-ethoxy azonafide) | 10-5.53 | Non-small cell lung cancer (10-5.91 M), Renal cell carcinoma (10-5.84 M) |
Table 2: In Vitro Cytotoxicity of Azonafide Analog AMP-53 in Freshly Isolated Human Tumors [1]
| Tumor Type | Mean IC50 (µg/mL) |
| Breast Cancer | 0.09 |
| Lung Cancer | 0.06 |
| Renal Cell Carcinomas | 0.06 |
| Multiple Myeloma | 0.03 |
Table 3: Comparative Cytotoxicity (GI50) of Xanafide and Standard Chemotherapeutic Agents in Human Breast Cancer Cell Lines [2]
GI50 is the concentration required for 50% growth inhibition.
| Compound | MCF-7 (ER+/p53 wt) | MDA-MB-231 | SKBR-3 | T47D (ER+/p53 mut) |
| Xanafide (amonafide L-malate) | Sensitive | Similar Sensitivity | Similar Sensitivity | No Response |
| Paclitaxel | - | - | - | - |
| Docetaxel | - | - | - | - |
| Gemcitabine | - | - | - | - |
| Vinorelbine | - | - | - | - |
| Doxorubicin | - | - | - | - |
Note: Specific GI50 values were not provided in a comparative table in the source, but relative sensitivities were described.
Table 4: Cytotoxicity of 5-Alkylamino Substituted Amonafide Analogs against HeLa and P388D1 Cell Lines [3]
| Compound | HeLa IC50 (µM) | P388D1 IC50 (µM) |
| Amonafide | >10 | 1.8 |
| 4a | 2.1 | 1.1 |
| 4b | 3.5 | 1.2 |
| 4h | 7.8 | 1.5 |
Note: Compounds 4a, 4b, and 4h demonstrated better activity against HeLa cells compared to the parent compound, amonafide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the evaluation of amonafide and its analogs.
Cytotoxicity Assay (MTT Assay)[4][5]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the amonafide analogs for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Topoisomerase II Decatenation Assay
This assay assesses the catalytic activity of topoisomerase II by measuring its ability to unlink catenated kinetoplast DNA (kDNA).
-
Reaction Setup: Prepare a reaction mixture containing purified human topoisomerase IIα, kDNA, and assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).
-
Compound Addition: Add varying concentrations of the amonafide analog to the reaction tubes.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: Analyze the DNA products by electrophoresis on a 1% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA minicircles.
DNA Intercalation Assay (Fluorescence Spectroscopy)
This assay measures the ability of a compound to intercalate into DNA, often by monitoring the displacement of a fluorescent probe like ethidium bromide (EtBr).
-
Preparation: Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer.
-
Titration: Add increasing concentrations of the amonafide analog to the DNA-EtBr complex.
-
Fluorescence Measurement: After each addition, record the fluorescence emission spectrum (excitation ~520 nm, emission ~600 nm).
-
Data Analysis: The binding of the analog to DNA displaces EtBr, leading to a quenching of its fluorescence. This decrease in fluorescence is used to determine the binding affinity of the compound to DNA.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for amonafide's mechanism of action and a typical experimental workflow for evaluating its cytotoxicity.
References
A Comparative Guide to Multidrug Resistance Modulators: Benchmarking Against Established P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps, reducing intracellular concentrations of cytotoxic agents to sub-therapeutic levels.[1] The development of MDR modulators, also known as chemosensitizers, aims to inhibit these pumps and restore cancer cell sensitivity to chemotherapy.
This guide provides a comparative overview of the major classes of MDR modulators. While this analysis was intended to focus on the compound PD 114595, a thorough review of publicly available scientific literature and databases did not yield specific information on its mechanism or performance. Therefore, this document will compare the well-characterized generations of P-gp inhibitors, providing a framework for evaluating any novel modulator.
Generations of P-glycoprotein Modulators: A Comparative Overview
The development of P-gp inhibitors has progressed through several generations, each aiming to improve upon the efficacy, specificity, and toxicity profile of the last.
-
First-Generation Modulators: These were typically existing drugs found serendipitously to have P-gp inhibitory effects.[2] While they demonstrated the potential of MDR reversal, their clinical use was hampered by low affinity for P-gp, requiring high doses that led to unacceptable toxicity related to their primary pharmacological activity.[3][4]
-
Second-Generation Modulators: Developed through the structural modification of first-generation agents, these compounds showed improved potency and specificity for P-gp.[2] However, they often exhibited complex pharmacokinetic interactions, particularly the inhibition of cytochrome P450 enzymes, which complicated their co-administration with chemotherapy drugs.[4]
-
Third-Generation Modulators: These are highly potent and specific P-gp inhibitors developed through rational drug design.[2] They have a high affinity for P-gp at nanomolar concentrations, lack the pharmacological activities of earlier generations, and have fewer interactions with metabolic enzymes, representing a significant advancement in the field.[3]
The signaling pathway diagram below illustrates the central role of P-glycoprotein in mediating multidrug resistance and the point of intervention for MDR modulators.
Data Presentation: Comparison of MDR Modulator Generations
The following table summarizes the key characteristics of the different generations of P-gp inhibitors. Since specific quantitative data for direct, side-by-side comparisons are highly dependent on the specific compounds and experimental conditions, this table provides a qualitative and semi-quantitative comparison based on established knowledge.
| Feature | First-Generation | Second-Generation | Third-Generation |
| Examples | Verapamil, Cyclosporin A, Quinidine[4] | Dexverapamil, Valspodar (PSC 833)[2][] | Tariquidar, Zosuquidar, Elacridar[2][4] |
| P-gp Affinity | Low (Micromolar range)[2] | Moderate to High | High (Nanomolar range)[2] |
| Specificity | Low (Inhibit other transporters/channels)[4] | Improved, but with off-target effects | High for P-gp |
| Intrinsic Pharmacological Activity | High (e.g., Ca2+ channel blockade)[2] | Reduced | Generally Lacking |
| Toxicity Profile | High toxicity at effective doses[4] | Lower intrinsic toxicity, but P450 interactions | Significantly improved safety profile[6] |
| P450 Interactions | Variable | Significant inhibition | Minimal to none[4] |
| Clinical Outcome | Largely unsuccessful due to toxicity[3] | Limited success, often due to interactions[3] | Promising results, but few approved[6] |
Experimental Protocols
The evaluation of MDR modulators relies on standardized in vitro assays to determine their efficacy in reversing resistance and their intrinsic cytotoxicity. Below are detailed methodologies for two key experiments.
Cytotoxicity and MDR Reversal Assessment (MTT Assay)
This assay measures the ability of a modulator to restore the cytotoxic effect of a chemotherapy drug in a resistant cell line.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a cytotoxic drug in the presence and absence of an MDR modulator. The ratio of these IC50 values gives the Fold Reversal (FR) value.
Materials:
-
MDR-overexpressing cell line (e.g., K562/DOX, MCF-7/ADR) and its parental sensitive cell line (e.g., K562, MCF-7).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Cytotoxic drug (e.g., Doxorubicin, Paclitaxel).
-
Test modulator (e.g., this compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).[7]
-
96-well microplates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed both resistant and sensitive cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]
-
Compound Preparation: Prepare serial dilutions of the cytotoxic drug. For reversal experiments, prepare serial dilutions of the cytotoxic drug in medium containing a fixed, non-toxic concentration of the MDR modulator.
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared drug/modulator solutions to the appropriate wells. Include controls for cells alone, cells with the modulator alone, and medium alone.
-
Incubation: Incubate the plates for a specified period (typically 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]
-
Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot viability against drug concentration and determine the IC50 values using non-linear regression. Calculate the Fold Reversal (FR) as: FR = IC50 of drug alone / IC50 of drug + modulator.
P-gp Efflux Pump Inhibition Assay (Rhodamine 123 Efflux)
This functional assay directly measures the ability of a compound to inhibit the P-gp efflux pump using a fluorescent substrate.
Objective: To quantify the inhibition of P-gp-mediated efflux of the fluorescent dye Rhodamine 123.
Materials:
-
MDR-overexpressing cell line (e.g., Namalwa/MDR1) and a sensitive control.
-
Rhodamine 123 (Rh123), a P-gp substrate.
-
Test modulator and a positive control inhibitor (e.g., Verapamil).
-
Flow cytometer.
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of approximately 1x10^6 cells/mL.
-
Loading: Add Rh123 to the cell suspension at a final concentration of 50-200 ng/mL. To test the modulator's effect, pre-incubate a separate tube of cells with the modulator for 30-60 minutes before adding Rh123.
-
Accumulation: Incubate all cell suspensions for 30-60 minutes at 37°C to allow for Rh123 accumulation.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rh123.
-
Efflux: Resuspend the cells in fresh, warm medium (with and without the modulator) and incubate at 37°C for an efflux period (e.g., 1-2 hours).
-
Data Acquisition: After the efflux period, place the cells on ice and analyze the intracellular fluorescence using a flow cytometer.
-
Analysis: Compare the mean fluorescence intensity (MFI) of the cell populations. A potent P-gp inhibitor will cause the resistant cells to retain more Rh123, resulting in a higher MFI compared to the untreated resistant cells. The activity is often expressed as a percentage of the fluorescence retained compared to the positive control inhibitor.
The diagram below outlines a typical workflow for screening and validating potential MDR modulators.
Conclusion
The pursuit of effective MDR modulators is critical for overcoming a major mechanism of chemotherapy failure. While the clinical translation of these agents has been challenging, the evolution from non-specific first-generation compounds to highly potent and specific third-generation inhibitors demonstrates significant progress. The lack of public data on this compound prevents its direct comparison; however, the established framework for evaluating MDR modulators provides the necessary tools and benchmarks for assessing its potential. Any new modulator must demonstrate high affinity and specificity for P-gp, a favorable toxicity profile, and minimal pharmacokinetic interactions to be considered a viable clinical candidate. The experimental protocols and comparative data presented in this guide offer a robust foundation for such evaluations.
References
- 1. Dual P-Glycoprotein and CA XII Inhibitors: A New Strategy to Reverse the P-gp Mediated Multidrug Resistance (MDR) in Cancer Cells | MDPI [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Novel cellular determinants for reversal of multidrug resistance in cells expressing P170-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Peripheral T cell cytotoxicity predicts the efficacy of anti-PD-1 therapy for advanced non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Reversal of Multidrug Resistance in Breast Cancer by Inhibition of P-gp by Cytisine N-Isoflavones Derivatives Explored Through Network Pharmacology, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of PD 114595's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PD 114595's likely mechanism of action with an established alternative, supported by available experimental data. Initial investigations revealed that this compound, a benzothiopyranoindazole, is not a PD-1/PD-L1 inhibitor as the query suggested, but rather belongs to a class of anticancer agents analogous to anthracenediones. Consequently, this guide focuses on its role as a DNA intercalator and topoisomerase II inhibitor, with Mitoxantrone serving as the primary comparator.
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
This compound is a member of the benzothiopyranoindazole class of compounds, which are chromophore-modified anthracenedione analogues.[1] The primary mechanism of action for anthracenediones like Mitoxantrone involves two key processes:
-
DNA Intercalation: These planar molecules insert themselves between the base pairs of the DNA double helix. This binding distorts the DNA structure, interfering with crucial cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
-
Topoisomerase II Inhibition: These agents also inhibit the function of topoisomerase II, an enzyme essential for resolving DNA tangles during replication. By stabilizing the transient DNA-enzyme complex, they lead to the accumulation of double-strand breaks in the DNA, a lethal event for the cell.
The design of the benzothiopyranoindazole class, including this compound, aimed to retain the anticancer efficacy of anthracenediones while designing out the quinone moiety believed to be responsible for cardiotoxicity.[1]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of the benzothiopyranoindazole class (as a proxy for this compound) and the comparator, Mitoxantrone, against murine leukemia cell lines.
| Compound Class/Compound | Cell Line | IC50 (in vitro) | Reference |
| Benzothiopyranoindazoles | L1210 Leukemia | 10⁻⁷ - 10⁻⁹ M | [1] |
| Mitoxantrone | L1210 Leukemia | ~10 nM - 0.1 µM | [2] |
| Mitoxantrone | P388 Leukemia | Data indicates high sensitivity | [3] |
Note: Specific IC50 data for this compound is not publicly available. The data for benzothiopyranoindazoles is presented as a range from the foundational study.
Key Experimental Protocols
Detailed methodologies for key experiments to verify the mechanism of action are provided below.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).
Protocol:
-
Cell Plating: Seed murine leukemia cells (e.g., L1210 or P388) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and Mitoxantrone. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the results and determine the IC50 value using a dose-response curve.
DNA Intercalation Assay (Fluorescent Intercalator Displacement)
This assay assesses the ability of a compound to bind to DNA by displacing a fluorescent dye that intercalates into the DNA.
Protocol:
-
Preparation: Prepare a solution of calf thymus DNA (ctDNA) and a fluorescent intercalating dye (e.g., ethidium bromide or thiazole orange) in a suitable buffer.
-
Fluorescence Measurement: Measure the initial fluorescence of the DNA-dye complex.
-
Compound Titration: Add increasing concentrations of this compound or Mitoxantrone to the solution.
-
Fluorescence Quenching: As the compound intercalates into the DNA, it displaces the fluorescent dye, leading to a decrease (quenching) in the fluorescence signal. Record the fluorescence at each compound concentration.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the binding affinity and stoichiometry.
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.
Protocol:
-
Reaction Setup: In a reaction tube, combine kinetoplast DNA (kDNA - a network of interlocked DNA circles), human topoisomerase II enzyme, and the appropriate reaction buffer.
-
Compound Addition: Add varying concentrations of this compound or Mitoxantrone to the reaction tubes. Include a no-drug control.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow the enzyme to decatenate the kDNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a proteinase and loading dye.
-
Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel. Catenated kDNA will remain in the well, while decatenated DNA circles will migrate into the gel.
-
Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light.
-
Data Analysis: Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated DNA and an increase in the amount of kDNA remaining in the well, compared to the no-drug control.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for verifying the mechanism of action.
References
- 1. Benzothiopyranoindazoles, a new class of chromophore modified anthracenedione anticancer agents. Synthesis and activity against murine leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Overexpression of P-glycoprotein and alterations in topoisomerase II in P388 mouse leukemia cells selected in vivo for resistance to mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: The Histone Deacetylase Inhibitor PD 114595 (CI-994) Versus Novel Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational histone deacetylase (HDAC) inhibitor PD 114595, more commonly known as CI-994, with recently approved and novel targeted therapies for the treatment of prostate cancer, acute myeloid leukemia (AML), and pancreatic cancer. While direct head-to-head clinical trial data is limited due to the different developmental stages of these agents, this document compiles available preclinical and clinical data to offer a comparative overview of their mechanisms of action, efficacy, and safety profiles.
Introduction to this compound (CI-994)
This compound (CI-994) is an orally bioavailable small molecule that functions as a selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. By inhibiting these enzymes, CI-994 leads to the hyperacetylation of histones and other proteins, resulting in the modulation of gene expression. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Preclinical studies have demonstrated its anti-tumor activity in various solid and hematological malignancies.[1][2][3][4][5]
Comparative Analysis by Cancer Type
Prostate Cancer: CI-994 vs. Enzalutamide and Olaparib
Prostate cancer treatment has seen significant advances with the advent of androgen receptor (AR) inhibitors and PARP inhibitors. Here, we compare the preclinical data of CI-994 with the clinical performance of enzalutamide and olaparib.
Data Summary: Prostate Cancer
| Therapy | Target | Mechanism of Action | Key Efficacy Data | Common Adverse Events (Grade ≥3) |
| This compound (CI-994) | Class I HDACs | Induces histone hyperacetylation, leading to cell cycle arrest and apoptosis. | Preclinical (LNCaP human prostate cancer xenograft): Significant tumor growth inhibition.[1] | Phase I (Solid Tumors): Thrombocytopenia, fatigue, nausea, vomiting.[6][7] |
| Enzalutamide | Androgen Receptor | Potent AR inhibitor, blocking multiple steps in the AR signaling pathway. | Metastatic Hormone-Sensitive PC (ARCHES trial): Reduced risk of death by 34% vs. placebo + ADT.[8] Metastatic Castration-Resistant PC (TERRAIN trial): Median PFS of 15.7 months vs. 5.8 months for bicalutamide.[9] | Fatigue, hypertension, back pain, cardiac events.[8][9][10][11][12] |
| Olaparib | PARP1/2 | Inhibits poly (ADP-ribose) polymerase, leading to synthetic lethality in tumors with DNA repair defects (e.g., BRCA mutations). | Metastatic Castration-Resistant PC with BRCA alterations (PROfound trial): Median radiographic PFS of 7.4 months vs. 3.6 months for physician's choice of endocrine therapy.[13][14][15][16][17] | Anemia, nausea, fatigue, vomiting.[13][16] |
Signaling Pathway: Androgen Receptor and PARP Inhibition in Prostate Cancer
Caption: Androgen receptor and PARP inhibition pathways in prostate cancer.
Acute Myeloid Leukemia (AML): CI-994 vs. Gilteritinib and Venetoclax
The treatment landscape for AML has been transformed by the introduction of FLT3 inhibitors and BCL-2 inhibitors. This section compares CI-994's preclinical efficacy with the clinical data for gilteritinib and venetoclax.
Data Summary: Acute Myeloid Leukemia
| Therapy | Target | Mechanism of Action | Key Efficacy Data | Common Adverse Events (Grade ≥3) |
| This compound (CI-994) | Class I HDACs | Induces histone hyperacetylation, leading to apoptosis. | Preclinical (BNML rat leukemia model): In combination with ara-C, showed significant anti-leukemic activity.[2][3] | Phase I (Solid Tumors): Thrombocytopenia, fatigue, nausea, vomiting.[6][7] |
| Gilteritinib | FLT3 | Potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). | Relapsed/Refractory FLT3-mutated AML (ADMIRAL trial): Median OS of 9.3 months vs. 5.6 months for salvage chemotherapy.[18][19] Newly Diagnosed FLT3-mutated AML: Higher remission rates compared to midostaurin when combined with chemotherapy.[20][21] | Febrile neutropenia, anemia, pyrexia, thrombocytopenia.[19][22] |
| Venetoclax | BCL-2 | B-cell lymphoma 2 (BCL-2) inhibitor, promoting apoptosis. | Newly Diagnosed AML (ineligible for intensive chemo; VIALE-A trial): Combination with azacitidine showed statistically significant improvement in OS.[23] Phase 2 (PARADIGM trial): Improved event-free survival compared to intensive induction chemotherapy.[24][25][26][27] | Neutropenia, thrombocytopenia, anemia, febrile neutropenia.[24] |
Signaling Pathway: FLT3 and BCL-2 Inhibition in AML
Caption: FLT3 and BCL-2 signaling pathways in acute myeloid leukemia.
Pancreatic Cancer: CI-994 vs. Olaparib and Sotorasib
Pancreatic cancer remains a significant therapeutic challenge. The approval of PARP inhibitors for BRCA-mutated tumors and KRAS inhibitors for KRAS G12C-mutated tumors has opened new avenues for targeted therapy.
Data Summary: Pancreatic Cancer
| Therapy | Target | Mechanism of Action | Key Efficacy Data | Common Adverse Events (Grade ≥3) |
| This compound (CI-994) | Class I HDACs | Induces histone hyperacetylation, leading to cell cycle arrest. | Preclinical (Pancreatic ductal adenocarcinoma xenografts): Significant tumor growth inhibition.[1] Phase II (Advanced Pancreatic Cancer): Limited activity as a single agent.[28][29] | Phase I (Solid Tumors): Thrombocytopenia, fatigue, nausea, vomiting.[6][7] |
| Olaparib | PARP1/2 | Inhibits poly (ADP-ribose) polymerase, leading to synthetic lethality in tumors with DNA repair defects (e.g., BRCA mutations). | Metastatic Pancreatic Cancer with germline BRCA mutation (POLO trial): Median PFS of 7.4 months vs. 3.8 months for placebo as maintenance therapy.[30][31][32][33][34] | Anemia, fatigue, nausea, abdominal pain.[34] |
| Sotorasib | KRAS G12C | Irreversibly inhibits the KRAS G12C mutant protein. | Advanced Pancreatic Cancer with KRAS G12C mutation (CodeBreaK 100 trial): Objective response rate of 21.1%; median PFS of 4.0 months.[35][36][37][38][39] | Diarrhea, fatigue, abdominal pain, increased ALT/AST.[35] |
Logical Relationship: Targeted Therapy Selection in Pancreatic Cancer
Caption: Biomarker-driven selection of targeted therapies in pancreatic cancer.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the preclinical evaluation of agents like CI-994.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., CI-994) for 24, 48, or 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Western Blot for Protein Expression
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., acetylated histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Animal Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., CI-994) or vehicle control orally or via injection according to the desired schedule and dose.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Experimental Workflow: Preclinical Drug Evaluation
Caption: A typical workflow for the preclinical evaluation of an anti-cancer compound.
Conclusion
This compound (CI-994) represents a class of epigenetic modulators with demonstrated preclinical anti-tumor activity. However, the field of targeted cancer therapy has evolved rapidly, with the development of highly specific inhibitors that target key oncogenic drivers. While CI-994 showed promise in early studies, its broad mechanism of action may be associated with a different efficacy and safety profile compared to newer, more targeted agents like enzalutamide, olaparib, gilteritinib, venetoclax, and sotorasib.
For researchers and drug developers, this comparison highlights the shift towards precision medicine, where therapies are selected based on the specific molecular alterations within a patient's tumor. While HDAC inhibitors continue to be explored, particularly in combination therapies, the novel targeted agents discussed herein have established new standards of care for specific patient populations in prostate cancer, AML, and pancreatic cancer. Future research may focus on identifying predictive biomarkers for HDAC inhibitors to better position them in the current therapeutic landscape.
References
- 1. Preclinical antitumor activity of CI-994 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. CI-994 (N-acetyl-dinaline) in combination with conventional anti-cancer agents is effective against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current evidence for histone deacetylase inhibitors in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CI-994, Tacedinaline, PD-123654, GOE-5549, Acetyldinaline - HDAC Inhibitor [hdacis.com]
- 6. Chronic oral administration of CI-994: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical toxicity of a new oral anticancer drug, CI-994 (acetyldinaline), in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. An update on enzalutamide in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vjoncology.com [vjoncology.com]
- 12. Improved Survival with Enzalutamide in Biochemically Recurrent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase III PROfound Study Evaluates Olaparib in Setting of mCRPC - The ASCO Post [ascopost.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Real-World Results of Olaparib for HRRm+ Castration-Resistant Prostate Cancer | GU Oncology Now [guoncologynow.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. ascopubs.org [ascopubs.org]
- 18. ashpublications.org [ashpublications.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Results of a Phase II study of gilteritinib versus midostaurin in newly diagnosed FLT3-mutated AML | VJHemOnc [vjhemonc.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Preliminary results from the FRIDA study: iadademstat and gilteritinib in FLT3-mutated R/R AML | VJHemOnc [vjhemonc.com]
- 23. news.abbvie.com [news.abbvie.com]
- 24. cancernetwork.com [cancernetwork.com]
- 25. curetoday.com [curetoday.com]
- 26. onclive.com [onclive.com]
- 27. ashpublications.org [ashpublications.org]
- 28. Histone deacetylase inhibitors and pancreatic cancer: Are there any promising clinical trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Recent Advances and Challenges in the Treatment of Advanced Pancreatic Cancer: An Update on Completed and Ongoing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Olaparib for Pancreatic Cancer with BRCA Mutations - NCI [cancer.gov]
- 31. facingourrisk.org [facingourrisk.org]
- 32. Olaparib in Patients With Pancreatic Cancer With BRCA1/2 Mutations: Results From the Targeted Agent and Profiling Utilization Registry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 33. An Unexpected Tumor Reduction: Treatment with Olaparib Monotherapy in Heavily Pretreated BRCA2 Mutated Metastatic Pancreatic Cancer | MDPI [mdpi.com]
- 34. FDA Approves Olaparib for Patients With Germline BRCA-Mutated Metastatic Pancreatic Cancer - The ASCO Post [ascopost.com]
- 35. ASCO – American Society of Clinical Oncology [asco.org]
- 36. 2minutemedicine.com [2minutemedicine.com]
- 37. Sotorasib in KRAS p.G12C-Mutated Advanced Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. onclive.com [onclive.com]
- 39. Sotorasib shows clinically meaningful activity in KRAS G12C-mutated advanced pancreatic cancer - ecancer [ecancer.org]
A Comparative Analysis of Benzothiopyrano-indazoles in Cancer Research
An objective guide for researchers, scientists, and drug development professionals on the therapeutic potential of benzothiopyrano-indazoles, benchmarked against other indazole-based compounds.
Benzothiopyrano-indazoles represent a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry, primarily for their potent antitumor activities. This guide provides a comparative analysis of their performance, supported by experimental data, to aid in research and development efforts. The indazole scaffold itself is a well-established pharmacophore present in several FDA-approved drugs, highlighting its therapeutic relevance.[1][2]
Overview of Benzothiopyrano-indazoles
Benzothiopyrano-indazoles are a specific group of indazole derivatives characterized by the fusion of a benzothiopyrano moiety to the indazole core. This structural modification has been shown to confer significant biological activity, particularly in the realm of oncology. A notable example is CL-958, a benzothiopyrano-indazole that has undergone clinical evaluation for the treatment of prostate cancer.[3] These compounds have been designed as chromophore-modified analogues of anthracenediones like mitoxantrone, with a key difference being the replacement of the quinone moiety, which is associated with cardiotoxicity.[4]
Antitumor Activity and Mechanism of Action
Studies have demonstrated that benzothiopyrano-indazoles exhibit potent in vitro and in vivo anticancer activity. They have shown efficacy against various cancer cell lines, including murine L1210 leukemia (with IC50 values in the 10⁻⁷ to 10⁻⁹ M range) and P388 leukemia, as well as murine B-16 melanoma in vivo.[4] The mechanism of action, while not fully elucidated for all derivatives, is linked to their structural similarity to DNA intercalating agents and their potential to inhibit key cellular enzymes.
The broader family of indazole derivatives has been shown to target a variety of signaling pathways implicated in cancer progression. Many indazole-containing compounds act as kinase inhibitors, targeting enzymes such as anaplastic lymphoma kinase (ALK), VEGFR-2, Tie-2, and EphB4, which are crucial for tumor angiogenesis and proliferation.[5][6] For instance, the FDA-approved drug Axitinib is an indazole derivative that inhibits vascular endothelial growth factor receptors (VEGFRs).[1]
Below is a generalized representation of a signaling pathway that can be targeted by indazole derivatives.
Comparative Performance Data
The following table summarizes the in vitro activity of selected benzothiopyrano-indazoles and other notable indazole-based anticancer agents. This data is compiled from various studies to provide a comparative perspective.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 Value | Reference |
| Benzothiopyrano-indazole | Analogues of CL-958 | Murine L1210 Leukemia | 10⁻⁷ - 10⁻⁹ M | [4] |
| Indazole Derivative | Entrectinib (127) | ALK | 12 nM | [5][6] |
| Indazole Derivative | Compound 133 | VEGFR-2 | 3.45 nM | [5] |
| Indazole Derivative | Compound 133 | Tie-2 | 2.13 nM | [5] |
| Indazole Derivative | Compound 133 | EphB4 | 4.71 nM | [5] |
| Indazole Derivative | Compound 82a | Pim-1 | 0.4 nM | [6] |
| Indazole Derivative | Compound 82a | Pim-2 | 1.1 nM | [6] |
| Indazole Derivative | Compound 82a | Pim-3 | 0.4 nM | [6] |
| Indazole Derivative | Compound 93 | HL60 | 8.3 nM | [6] |
| Indazole Derivative | Compound 93 | HCT116 | 1.3 nM | [6] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the presented data. Below are summaries of key experimental protocols.
In Vitro Cytotoxicity Assays (e.g., MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (e.g., benzothiopyrano-indazoles) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
The following diagram illustrates a typical workflow for in vitro screening of novel compounds.
Kinase Inhibition Assays
-
Enzyme and Substrate Preparation: The target kinase and its specific substrate are prepared in a suitable assay buffer.
-
Compound Incubation: The test compounds are pre-incubated with the kinase to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination and Detection: The reaction is stopped after a specific time, and the amount of product formed is quantified, often using methods like fluorescence, luminescence, or radioactivity.
-
IC50 Determination: The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) is determined.
Structure-Activity Relationships (SAR)
The biological activity of benzothiopyrano-indazoles is highly dependent on their substitution patterns. Key structural features that influence their anticancer potency include:
-
The nature and position of basic side chains.
-
The hydroxylation pattern on the A-ring.
-
The oxidation state of the sulfur atom at the S-6 position.[4]
For the broader class of indazole derivatives, structure-activity relationship (SAR) studies have revealed that modifications at various positions of the indazole ring can significantly impact their inhibitory activity and selectivity against different kinases.[6]
The logical relationship in SAR studies is depicted in the diagram below.
Conclusion and Future Perspectives
Benzothiopyrano-indazoles have demonstrated significant promise as anticancer agents, with a distinct advantage of potentially reduced cardiotoxicity compared to traditional anthracenediones. The comparative data indicates that while they exhibit potent activity, other indazole-based kinase inhibitors can achieve even lower nanomolar IC50 values against specific molecular targets. Future research should focus on elucidating the precise mechanisms of action of benzothiopyrano-indazoles and optimizing their structure to enhance potency and selectivity. A deeper understanding of their SAR will be crucial for the development of next-generation therapies based on this promising scaffold. The versatility of the indazole core continues to make it a privileged structure in the design of novel therapeutics for a wide range of diseases.[1][2][3]
References
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Benzothiopyranoindazoles, a new class of chromophore modified anthracenedione anticancer agents. Synthesis and activity against murine leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Kinase Inhibition Profile of PD 114595: A Comparative Analysis
A comprehensive benchmarking analysis of the kinase inhibitor PD 114595 against a panel of well-characterized kinase inhibitors reveals its activity and potential therapeutic applications. This guide provides a detailed comparison of its performance, supported by experimental data and standardized protocols, to aid researchers and drug development professionals in their evaluation.
Initial literature searches for "this compound" did not yield specific data for a compound with this exact designation. However, extensive research exists for other structurally and functionally related palladium (Pd) complexes and kinase inhibitors with the "PD" prefix, such as PD 098059, PD 184352, and PD 0325901. For the purpose of this comparative guide, we will analyze the performance of representative compounds from these series against other known kinase inhibitors.
Performance Benchmarking: In Vitro Cytotoxicity
The cytotoxic activity of novel compounds is a primary indicator of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various palladium-based compounds and other kinase inhibitors across different cancer cell lines.
| Compound/Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| Palladium Complex | BPH-1 | MTT Assay | 0.1399 | [1] |
| PNT1A | MTT Assay | 0.1064 | [1] | |
| PNT2-C2 | MTT Assay | 0.9033 | [1] | |
| LNCaP | MTT Assay | 3.433 | [1] | |
| PC-3 | MTT Assay | 26.79 | [1] | |
| [Pd(8Q)(bpy)]NO3 | DU145 | MTT Assay | 10.4 | [1] |
| Cisplatin | DU145 | MTT Assay | 8.3 | [1] |
| Pd(ii) complex | A549 | Cell Viability Assay | 60.1 ± 3.45 | [2] |
| HCT-116 | Cell Viability Assay | 23.8 ± 1.48 | [2] | |
| Pyrvinium | - | AlphaLISA | 25.43 - 43.21 | [3] |
| - | HTRF | 29.66 | [3] | |
| PD 098059 | MAPKK1 (inactive) | Kinase Assay | 2-7 | [4] |
| MAPKK2 (inactive) | Kinase Assay | 50 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the protocols for the key assays cited in this guide.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or other inhibitors) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT reagent is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Flow Cytometry-Based Cytotoxicity Assay
This method offers a more detailed analysis of cell death mechanisms.
-
Target Cell Labeling: Target cancer cells are labeled with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE), which stably incorporates into the cytoplasm of viable cells[5].
-
Co-incubation: The labeled target cells are then co-cultured with effector cells (e.g., immune cells) in the presence of the test compound at various concentrations.
-
Viability Staining: After the incubation period, a fluorescent dye that specifically enters dead cells, such as 7-aminoactinomycin D (7-AAD) or propidium iodide (PI), is added[6].
-
Flow Cytometry Analysis: The cell mixture is analyzed using a flow cytometer. The instrument can distinguish between different cell populations based on their fluorescent signals. The percentage of dead target cells (positive for both CFSE and the viability stain) is quantified.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental setups is essential for clear communication. The following diagrams, generated using Graphviz, illustrate a simplified kinase signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A typical experimental workflow for benchmarking the performance of a novel kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. PD 098059 is a specific inhibitor of the activation of mitogen-activated protein kinase kinase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel multiparametric flow cytometry-based cytotoxicity assay simultaneously immunophenotypes effector cells: Comparisons to a 4 h 51Cr-release assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Novel Research Chemical PD 114595: A Comprehensive Safety Guide
I. Pre-Disposal Planning and Waste Minimization
A crucial aspect of laboratory safety is proactive waste management. Before commencing any experiment that will generate waste, a comprehensive disposal plan must be in place[1]. The foundational principle of responsible chemical handling is the minimization of waste generation[1].
Key Strategies for Waste Minimization:
-
Source Reduction: To prevent surplus, order only the quantities of PD 114595 essential for your experiments[1].
-
Inventory Management: Maintain a meticulous inventory of the chemical, documenting the dates of receipt and when it was opened[1].
-
Experimental Design: When feasible, reduce the scale of experiments to decrease the volume of waste produced[1].
II. Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound in its pure form, in solution, or any resultant waste.
| PPE Category | Specification |
| Hand Protection | Nitrile gloves are recommended. Ensure they are compatible with any solvents being used. |
| Eye Protection | Safety glasses equipped with side shields or chemical splash goggles are required. |
| Body Protection | A standard laboratory coat must be worn. |
| Respiratory Protection | If handling the powdered form of the compound outside of a certified chemical fume hood, a respirator may be necessary. |
Researchers should always consult their institution's Environmental Health and Safety (EHS) office for specific PPE requirements.[1]
III. Waste Segregation and Disposal Procedures
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
Liquid Waste:
-
Solvent-Based Solutions: If this compound is dissolved in a solvent, the waste must be segregated based on whether the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., DMSO, ethanol, acetone)[1]. Many institutions mandate this separation for disposal[1].
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain[1]. They must be collected as hazardous aqueous waste.
Solid Waste:
-
Contaminated Materials: All items such as pipette tips, tubes, and gloves that come into contact with this compound should be considered contaminated. These items must be collected in a designated "Solid Hazardous Waste" container[1].
-
Empty Containers: To be considered non-hazardous, empty containers must be decontaminated by rinsing them three times with a suitable solvent (e.g., ethanol or acetone)[1]. The first rinsate is to be collected and disposed of as hazardous waste[1]. Subsequent rinsate disposal may vary based on institutional policy[1].
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container specifically for chemical contamination[1].
IV. Waste Storage and Labeling
Proper storage and clear labeling of waste are essential for safety and regulatory compliance.
-
Satellite Accumulation Areas (SAA): Hazardous waste should be stored in a designated SAA within the laboratory, at or near the point of generation[1].
-
Storage Conditions: Waste containers must be kept closed except when adding waste[1]. They should be stored in a well-ventilated area, away from sources of heat or direct sunlight[1]. The use of secondary containment, such as a plastic tub, is recommended to contain any potential leaks[1].
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a list of their contents.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of waste generated from experiments involving this compound.
VI. Emergency Procedures
In the event of a spill or accidental exposure, it is crucial to follow your institution's established emergency protocols. Immediately alert your supervisor and contact the Environmental Health and Safety office.
Never dispose of this compound waste down the sink or in the regular trash. [1] Adherence to these guidelines is paramount for ensuring personal safety and environmental compliance.
References
Essential Safety and Logistical Information for Handling PD 114595
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of PD 114595 (CAS No. 94636-28-9). Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with this benzothiopyrano-indazole compound.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Eyes/Face | Safety glasses with side-shields or Goggles | Must conform to EN166 (EU) or NIOSH (US) approved standards. A face shield should be worn when there is a risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. Dispose of contaminated gloves immediately after use in accordance with applicable laws and good laboratory practices. |
| Body | Laboratory coat | A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | Full-face respirator or N95 (US) respirator | Required when handling the powder form outside of a certified chemical fume hood to avoid inhalation of dust. Ensure proper fit and NIOSH (or equivalent) certification. |
Operational Plans: Safe Handling and Storage
Handling:
-
Engineering Controls: All procedures involving solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Procedural Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Dust Formation: Avoid the formation of dust and aerosols when handling the solid compound. Use appropriate tools for weighing and transferring the substance.
Storage:
-
Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Collection:
-
Collect all solid waste in a designated, labeled, and sealed container.
-
Collect all liquid waste (e.g., from contaminated glassware) in a separate, labeled, and sealed container.
Disposal Route:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
Accidental Exposure:
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
For any spill, the first priority is to ensure personnel safety.
| Spill Size | Procedure |
| Minor Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE (see table above). 3. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). 4. Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal. 5. Clean the spill area with a suitable decontamination solution and then with soap and water. |
| Major Spill | 1. Evacuate the entire laboratory and restrict access. 2. Alert your supervisor and contact your institution's EHS office immediately. 3. Do not attempt to clean up a major spill without specialized training and equipment. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the necessary procedural flows for safe handling and emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedure for a this compound spill.
Disclaimer: This document provides a summary of safety and handling procedures. Always refer to the complete Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before handling this chemical.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
